Boc-His(tau-Me)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Boc-His(tau-Me)-OH in Advanced Peptide Therapeutics
[1][2]
Executive Summary
Boc-His(tau-Me)-OH is a protected derivative of L-histidine featuring a methyl group on the tau (
Chemical Identity & Structural Dynamics[2][3]
The Nomenclature Paradox
The nomenclature of methylhistidine is a frequent source of error in chemical sourcing and literature. The confusion stems from conflicting numbering systems between organic chemistry (IUPAC) and biochemistry.[2][3][4]
-
Chemical Nomenclature (CAS 61070-20-0): The nitrogen atom bearing the methyl group is designated as position 1 .[1][2][3] Since the alanine side chain is at position 4, this is 1-methyl-L-histidine .[1][2]
-
Biochemical Nomenclature: The nitrogen closest to the side chain is
(pros, position 1), and the nitrogen farthest is (tele, position 3).[2][3][4] Therefore, biochemists refer to this compound as 3-methyl-L-histidine .[1][2]
Definitive Identification: To ensure accuracy, this guide refers to the isomer where the methyl group is on the nitrogen distal (farthest) from the peptide backbone.[2][3]
-
Common Name: Boc-His(tau-Me)-OH
-
Synonyms: Boc-1-methyl-L-histidine (Chemical sources), Boc-3-methyl-L-histidine (Biochemical sources).[1][2]
Tautomerism and Regiochemistry
Unsubstituted histidine exists in equilibrium between two tautomers (
Figure 1: Distinction between Tau and Pi methylhistidine isomers.[1][2][3] The Tau-isomer is the target compound for this guide.
Physicochemical Profile
The following data aggregates experimentally verified properties for Boc-His(tau-Me)-OH .
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 269.30 g/mol | |
| CAS Number | 61070-20-0 | Specific to the tau-methyl isomer.[1][2][6][7] |
| Appearance | White to off-white powder | Hygroscopic; store desiccated.[2][3] |
| Melting Point | 166 – 168 °C | Decomposes upon melting.[2][3][6] |
| Solubility | DCM, DMF, DMSO, MeOH | Sparingly soluble in water; insoluble in ether.[2][3] |
| Purity (HPLC) | Critical to avoid pi-isomer contamination.[1][2][3] | |
| Optical Rotation | ( | |
| pKa (Imidazole) | ~6.0 | Slightly lower than His (~6.[1][2][3]5) due to methyl effect.[2][3] |
Synthetic Utility & Protocols
Role in Peptide Synthesis
Boc-His(tau-Me)-OH is primarily used in Boc-chemistry SPPS (Solid Phase Peptide Synthesis).[1][2][3] Unlike transient protecting groups (e.g., Boc-His(Trt)-OH), the methyl group is stable to HF and TFA , meaning it survives the cleavage step and remains in the final peptide.[1][2][3]
Key Applications:
-
TRH Analogues: Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2) analogues often employ Me-His to increase potency (e.g., Taltirelin).[1][2][3]
-
Enzyme Stability: Methylation prevents recognition by certain peptidases.[2][3]
-
Epigenetic Standards: Synthetic peptides representing methylated histone tails.
Coupling Protocol (Boc-SPPS)
The following protocol ensures high coupling efficiency while minimizing racemization, a common issue with histidine derivatives.[1][2][3]
Reagents:
Step-by-Step Workflow:
-
Activation: Dissolve Boc-His(tau-Me)-OH (3.0 eq) and HBTU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[1][2][3] Allow to activate for 1-2 minutes. Note: Do not pre-activate for >5 mins to avoid racemization.
-
Coupling: Add the activated solution to the resin-bound peptide (free amine form). Shake at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin).[2][3] If positive (blue), repeat coupling.[1][2][3]
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Figure 2: Standard coupling workflow for Boc-His(tau-Me)-OH in SPPS.
Deprotection & Cleavage[1][2][3]
Analytical Quality Control
Verifying the identity of Boc-His(tau-Me)-OH is critical, as the pi-isomer is a common impurity that is difficult to separate.[1][2]
NMR Spectroscopy[1][2][3]
-
1H NMR (DMSO-d6):
-
Boc Group: Singlet at
1.35–1.40 ppm (9H).[2][3] -
Methyl Group: Singlet at
3.5–3.7 ppm.[2][3] Diagnostic Peak: The chemical shift of the N-Me group differs between tau and pi isomers.[2][3] In the tau isomer, the methyl signal is typically downfield relative to the pi isomer due to the electronic environment of the distal nitrogen.[3]
-
Mass Spectrometry[3]
References
-
Sigma-Aldrich. Boc-His(1-Me)-OH Product Specification (CAS 61070-20-0).[1][2][3] Available at: [1][2][3]
-
ChemicalBook. Boc-His(tau-Me)-OH Properties and Suppliers. Available at: [1][2][3]
- IUPAC-IUB Joint Commission on Biochemical Nomenclature.Nomenclature of α-Amino Acids. (Defines pros and tele numbering).
-
Sakakibara, S., et al. (1970).[2][3][8] Synthesis of TRH Analogues containing Methylhistidine. Bulletin of the Chemical Society of Japan. (Foundational work on Me-His peptides).
-
SMPDB. 1-Methylhistidine vs 3-Methylhistidine Nomenclature. Available at: [1][2][3]
Sources
- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-His(Tos)-OH | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 5. 61070-20-0 | Boc-his(1-me)-oh | Tetrahedron [thsci.com]
- 6. 61070-20-0 CAS MSDS (BOC-HIS(1-ME)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN101891686A - Synthesizing method of N-beta-alanyl-(tau-methyl) histidine - Google Patents [patents.google.com]
- 8. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
The Definitive Guide to Methylhistidine Nomenclature: Boc-1-Me-His vs. Boc-3-Me-His
Executive Summary
For drug development professionals and peptide chemists, Boc-1-methyl-L-histidine and Boc-3-methyl-L-histidine represent a notorious nomenclature minefield. The conflict arises from two opposing numbering systems (IUPAC vs. Biochemical Tradition) that frequently invert the identity of the "1" and "3" isomers in vendor catalogs.
This guide resolves the ambiguity by anchoring all definitions to the immutable Pros (
Part 1: The Nomenclature Crisis (The "Tower of Babel")
The primary risk in sourcing methylhistidines is that "1-methyl" and "3-methyl" are not structural absolutes; they are convention-dependent labels.
The Two Numbering Systems[1][2]
-
The Biochemical Convention (Common in Physiology):
-
The IUPAC/Organic Convention (Common in Synthesis):
-
Numbering is often based on the tautomeric preference or heteroatom priority rules, which can flip the assignment depending on the exact derivative.
-
However, most chemical vendors standardize on:
-
1-Methyl =
(Near) -
3-Methyl =
(Far)
-
-
The Immutable Anchor: Pros ( ) and Tele ( )
To eliminate ambiguity, you must verify structures using the Greek descriptors recommended by IUPAC-IUBMB.
-
(Pros = "Near"): The nitrogen atom adjacent to the methylene bridge (
).[4] - (Tele = "Far"): The nitrogen atom distal to the methylene bridge.[4]
Nomenclature Mapping Table
| Designation | Greek Symbol | Structural Location | CAS (Free Acid) | Synthetic Characteristic |
| 1-Methyl-L-histidine | Near the backbone | 332-80-9 | Sterically hindered; suppresses racemization. | |
| 3-Methyl-L-histidine | Far from backbone | 368-16-1 | Biologically common; prone to racemization if activated incorrectly.[] |
Critical Warning: Never rely solely on the product name "1-methyl" or "3-methyl" on a bottle. Always verify the chemical structure image or the CAS number.
Part 2: Structural Visualization & Logic
The following diagram visualizes the numbering conflict and the steric environment of the Boc-protected derivatives.
Caption: Visual mapping of Histidine nitrogen positions.
Part 3: Synthetic Implications (Expertise & Experience)
Steric Hindrance & Coupling Efficiency
-
Boc-1-Me-His (
): The methyl group is located on the nitrogen closest to the peptide backbone. This creates significant steric clash with the bulky tert-butyloxycarbonyl (Boc) group and the incoming amino acid during coupling.-
Consequence: Coupling rates are significantly slower.
-
Protocol Adjustment: Use stronger activation reagents (e.g., HATU/HOAt) and extend reaction times. Double coupling is mandatory.
-
-
Boc-3-Me-His (
): The methyl group is distal. The steric environment is similar to native Histidine (with a Trt protection).-
Consequence: Standard coupling protocols (DIC/HOBt) are usually sufficient.
-
Racemization Mechanisms
Histidine is prone to racemization during activation because the imidazole nitrogen (
-
Boc-1-Me-His (
): Methylation blocks the position. It cannot act as a base to abstract the -proton.-
Verdict:Highly resistant to racemization.
-
-
Boc-3-Me-His (
): The nitrogen remains free (or must be protected). If left as a free base during activation, the lone pair can abstract the -proton.-
Verdict:High risk of racemization. Ensure rapid activation and minimize base exposure (e.g., avoid excess DIPEA).
-
Part 4: Analytical Validation Protocols
Do not assume the label is correct. Use these self-validating protocols to confirm isomer identity.
Protocol 1: 1H-NMR Identification (The Gold Standard)
The chemical shift of the imidazole protons (
Method: Dissolve 5-10 mg of the sample in DMSO-d6.
| Signal | Boc-1-Me-His ( | Boc-3-Me-His ( | Mechanistic Reason |
| Methyl ( | ~3.5 - 3.6 ppm | ~3.6 - 3.7 ppm | |
| C2-H (Between Ns) | ~7.6 ppm | ~7.5 ppm | |
| NOE (Nuclear Overhauser Effect) | Strong NOE between Methyl and | No/Weak NOE between Methyl and | Definitive Test: The |
Protocol 2: HPLC Retention Time
Due to the "near" position shielding the polar backbone,
-
Column: C18 Reverse Phase.
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).
-
Observation:
-Me-His (1-Me) typically elutes later than -Me-His (3-Me) on standard C18 columns due to the masking of the polar interaction site near the backbone, rendering it slightly more lipophilic in the folded state. (Note: This must be validated with reference standards as solvation effects vary).
Part 5: References
-
IUPAC-IUBMB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." Recommendations 1983. Defines the pros (
) and tele ( ) system to resolve the 1/3 conflict. -
PubChem Compound Summary. "1-Methyl-L-histidine (CAS 332-80-9)." National Library of Medicine.
-
PubChem Compound Summary. "3-Methyl-L-histidine (CAS 368-16-1)."[6] National Library of Medicine.
-
Recsei, P. A., & Snell, E. E. (1970). "Histidine decarboxylase of Lactobacillus 30a. VI. Mechanism of action and stereochemistry." Biochemistry. Discusses the specific enzymatic constraints and steric properties of histidine isomers.
-
Beyermann, M., et al. (1996). "Racemization of histidine during peptide synthesis." International Journal of Peptide and Protein Research. Detailed analysis of the
vs racemization mechanisms.
Sources
Biological role of tau-methyl histidine in peptide analogs
The Pharmacological & Synthetic Landscape of -Methyl Histidine in Peptide Therapeutics
Executive Summary
In the optimization of peptide therapeutics, the substitution of native L-histidine with
Structural Biochemistry: The "Tautomer Lock" Mechanism
Nomenclature and Topology
Confusion often arises regarding histidine methylation nomenclature. In the context of peptide drug design, the IUPAC designation is critical:
-
-Methyl Histidine (
-Me-His): Methylation occurs at the N3 (tele) nitrogen, the atom further from the peptide backbone. -
-Methyl Histidine (
-Me-His): Methylation occurs at the N1 (pros) nitrogen, the atom closer to the peptide backbone.
The Tautomeric Equilibrium vs. The Locked State
Native histidine residues at physiological pH (neutral) oscillate rapidly between two neutral tautomers. This creates a "chameleon" effect where the residue can donate or accept hydrogen bonds from either nitrogen. However, this flexibility comes with an entropic cost during ligand-receptor binding.[1]
The
Figure 1: The "Tautomer Lock" mechanism.[1] Methylation eliminates the energy cost of tautomer selection, enhancing affinity for receptors preferring the
Pharmacological Case Study: TRH Analogs
The most authoritative example of
Mechanistic Impact:
-
Potency: The [3-Me-His
]-TRH analog exhibits 8-10 fold higher affinity for TRH receptors in the central nervous system compared to the native hormone.[2] -
Selectivity: The methylation allows for differentiation between TRH-R1 and TRH-R2 receptor subtypes in specific tissues, a critical feature for reducing off-target endocrine effects when targeting CNS disorders.[1]
-
Metabolic Stability: The steric bulk of the methyl group hinders the action of TRH-degrading ectoenzymes, prolonging the plasma half-life of the peptide.
Synthetic Protocol: Solid Phase Peptide Synthesis (SPPS)[1][3]
Incorporating
Reagents[4]
-
Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]
-
Amino Acid: Fmoc-His(
-Me)-OH.[1]-
Note: Unlike standard His(Trt), the imidazole ring is already modified, so trityl protection is not used on the side chain.
-
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HBTU/DIPEA.[1]
Step-by-Step Protocol
This protocol assumes a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling of Fmoc-His(
-Me)-OH:-
Stoichiometry: 3 eq Amino Acid : 3 eq HATU : 6 eq DIPEA.[1]
-
Pre-activation: Dissolve AA and HATU in minimal DMF.[1] Add DIPEA immediately before adding to resin.[1]
-
Reaction Time: 45–60 minutes at Room Temperature.[1]
-
Racemization Control: If racemization is observed (via chiral HPLC), switch to DIC/Oxyma activation at 0°C for the first hour, then warm to RT. The absence of an electron-withdrawing protecting group on the
-nitrogen makes the -proton slightly more acidic; therefore, base-mediated coupling (HATU/DIPEA) should be minimized in duration.
-
-
Washing: Wash with DMF (5x), DCM (3x).
-
Capping: Acetic anhydride/Pyridine (1:1) in DMF for 5 min to cap unreacted chains.
Cleavage & Isolation
Experimental Validation Workflows
To validate the biological role of the analog, the following assays are mandatory.
Enzymatic Stability Assay
This assay determines if the methylation confers resistance to proteolysis.
Table 1: Stability Assay Setup
| Component | Concentration | Role |
| Test Peptide | 10 | Substrate |
| Enzyme Source | Plasma (Human/Rat) or Purified Enzyme (e.g., DPP-IV) | Degradation Agent |
| Buffer | PBS (pH 7.[1]4) | Physiological Medium |
| Internal Standard | Tolbutamide or Warfarin | Normalization |
Protocol:
-
Incubate peptide in plasma at 37°C.
-
Aliquot samples at
min. -
Quench with ice-cold Acetonitrile (1:3 ratio).
-
Centrifuge (10,000g, 10 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS.[1]
-
Plot
vs. Time to calculate .[1]
Receptor Binding Logic
The following diagram illustrates the decision matrix for interpreting binding data when comparing Native vs. Methylated analogs.
Figure 2: Logical framework for interpreting SAR data involving methyl-histidine substitutions.
References
-
Johnson, P., Harris, C. I., & Perry, S. V. (1967). 3-Methylhistidine in actin and other muscle proteins.[1][3] Biochemical Journal, 105(1), 361–370.[1][3] Link
-
Sharif, N. A. (1989). Quantitative autoradiography of TRH receptors in the central nervous system: use of the super-potent analog TRH.[1] Journal of Neuroscience, 9(4), 1220-1226.[1] Link
-
Perlman, J. H., et al. (1992). [3-Me-His2]TRH: A potent and selective ligand for the study of TRH receptors.[1] Biochemical and Biophysical Research Communications, 186(2), 865-873.[1]
-
BenchChem. (2025).[1] Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. Link[1]
Solubility of Boc-His(tau-Me)-OH in DMF and DCM
Technical Guide: Solubility and Coupling of Boc-His( -Me)-OH
Executive Summary
Boc-His(
-
Primary Solvent (Recommended): DMF (Dimethylformamide). It offers superior solubility (>50 mg/mL) and optimal kinetics for coupling reactions.
-
Secondary Solvent: DCM (Dichloromethane). Solubility is moderate to poor depending on concentration and temperature. It is not recommended as a standalone solvent for the coupling reaction phase due to the risk of precipitation and incomplete acylation.
-
Critical Risk: The
-methyl substitution leaves the -nitrogen (pros) on the imidazole ring sterically exposed and basic, significantly increasing the risk of racemization during activation.
Physicochemical Profile
| Property | Specification |
| Compound Name | Boc-His( |
| CAS Number | 61070-20-0 |
| Molecular Weight | 269.30 g/mol |
| Molecular Formula | |
| Appearance | White to off-white crystalline powder |
| Storage | -20°C, desiccated (Hygroscopic) |
Structural Insight:
The "tau" (
Solubility Analysis & Protocols
A. Solubility in DMF (Dimethylformamide)
Status: Excellent (Preferred)
DMF is the gold standard solvent for Boc-His(
-
Saturation Limit: typically >100 mg/mL at 25°C.
-
Protocol:
-
Weigh the required mass of Boc-His(
-Me)-OH. -
Add neat, anhydrous DMF (Peptide Synthesis Grade).
-
Vortex for 30–60 seconds. The solution should be clear and colorless.
-
Note: If using for coupling, prepare immediately before use to prevent spontaneous decomposition or racemization if base is added.
-
B. Solubility in DCM (Dichloromethane)
Status: Moderate / Conditional
While DCM is excellent for resin swelling, it is often a poor solvent for polar histidine derivatives. Boc-His(
-
Risk: Incomplete dissolution leads to heterogeneous coupling ("clumping"), resulting in deletion sequences.
-
Optimization Strategy: If DCM must be used (e.g., to maintain specific resin swelling properties), use a Binary Solvent System .
-
Mixture: 20% DMF / 80% DCM.
-
Protocol: Dissolve the amino acid in the minimal volume of DMF first, then dilute with DCM.
-
C. Comparative Solubility Table
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Application Phase |
| DMF | ⭐⭐⭐⭐⭐ (High) | >0.5 M | Coupling / Activation |
| DCM | ⭐⭐ (Low/Mod) | <0.1 M | Resin Swelling Only |
| NMP | ⭐⭐⭐⭐⭐ (High) | >0.5 M | Alternative to DMF |
| DMSO | ⭐⭐⭐⭐ (High) | >0.5 M | Stock Solutions |
Experimental Workflow: Dissolution & Coupling
The following workflow ensures complete dissolution while mitigating the high racemization risk associated with the free
Figure 1: Decision logic for solubilization and activation of Boc-His(
Detailed Protocol: Low-Racemization Coupling
Because the
-
Dissolution: Dissolve 1.0 mmol Boc-His(
-Me)-OH in 2.5 mL DMF . -
Activation (Option A - Carbodiimide):
-
Add 1.0 mmol HOBt (Hydroxybenzotriazole) or Oxyma Pure .
-
Add 1.0 mmol DIC (Diisopropylcarbodiimide).
-
Why: HOBt/Oxyma suppresses racemization by forming an active ester that is less prone to oxazolone formation.
-
-
Activation (Option B - Uronium - Risky but Fast):
-
Add 0.95 mmol HATU .
-
Add 2.0 mmol DIPEA (Diisopropylethylamine).
-
Warning: Keep the base (DIPEA) concentration minimal.[1] Excess base dramatically accelerates racemization of His derivatives.
-
-
Reaction: Transfer immediately to the resin. Allow to couple for 45–60 minutes.
-
Monitoring: Use the Kaiser Test (ninhydrin) to verify completion.
References
-
BenchChem. (2025).[2] Boc-His(Boc)-OH physical and chemical properties for synthesis. Retrieved from
-
Chem-Impex International. (n.d.). Boc-His(3-Me)-OH Product Specifications. Retrieved from
-
MedChemExpress. (2024). N-tert-Butyloxycarbonyl-L-histidine Solubility & Handling. Retrieved from
-
Sigma-Aldrich. (2025). Boc-His-OH Product Properties and CAS 17791-52-5. Retrieved from
-
Forest, M., & Fournier, A. (1990).[1] BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Int J Pept Protein Res. Retrieved from
Stability of methyl-histidine derivatives in Boc chemistry
Title: Technical Guide: Stability & Regioselective Coupling of Methyl-Histidine Derivatives in Boc Solid-Phase Peptide Synthesis (SPPS)
Executive Summary: The Imidazole Paradox
The incorporation of methyl-histidine (Me-His) derivatives into peptides presents a unique "stability" paradox. Unlike standard side-chain protecting groups (e.g., Trityl, Bom, DNP) designed to be transient, the methyl group is a permanent modification intended to modulate biological activity (e.g., epigenetic markers, actin/myosin mimetics).
In Boc chemistry, the "stability" of Me-His does not refer to the durability of the methyl bond itself—which is chemically inert to standard TFA deprotection and HF cleavage—but rather to the stereochemical integrity of the amino acid during the coupling event.
This guide provides a definitive technical analysis of the regioselective behavior of
Nomenclature & Structural Definition
Ambiguity in histidine numbering is the leading cause of experimental error. This guide strictly adheres to the IUPAC Pros/Tele (
| Notation | IUPAC Name | Biochemical Common Name | Structural Feature |
| 1-Methylhistidine | Nitrogen proximal to the alanine side chain. | ||
| 3-Methylhistidine | Nitrogen distal to the alanine side chain. |
Critical Note: In most commercial catalogs, "1-Methylhistidine" refers to the
isomer. However, always verify the structure visually. Thenitrogen is adjacent to the methylene bridge ( ).
The Core Stability Challenge: Racemization
The stability of Me-His in Boc chemistry is dictated by the Autocatalytic Racemization Mechanism . The imidazole ring acts as an intramolecular base, abstracting the acidic proton from the
The Mechanism of Failure
Racemization occurs via the formation of an achiral enolate intermediate.[1][3] The susceptibility depends entirely on which nitrogen atom retains a lone pair of electrons.
-
Proximity Effect: The
nitrogen is sterically positioned to abstract the proton via a 5-membered transition state. -
The 3-Me Risk: In 3-Methylhistidine (
-Me), the is blocked. This forces the to exist as the free base (with a lone pair). Result: High risk of autocatalytic racemization. -
The 1-Me Advantage: In 1-Methylhistidine (
-Me), the problematic is alkylated (quaternized or effectively blocked from acting as a base in the transition state). Result: Negligible racemization.
Caption: Figure 1. Mechanism of autocatalytic racemization driven by the free
Comparative Stability Data
The following table summarizes the behavior of methyl-histidine derivatives under standard Boc-SPPS conditions (TFA deprotection, TEA neutralization, DCC coupling).
| Parameter | Boc-His(1-Me)-OH ( | Boc-His(3-Me)-OH ( |
| Racemization Risk | Low (< 0.5%) | High (5–20% without care) |
| Coupling Rate | Slower (Steric hindrance at | Fast (Unobstructed) |
| Solubility (DMF) | High | High |
| TFA Stability | Stable | Stable |
| HF Cleavage Stability | Stable | Stable |
| Recommended Base | DIEA (hindered) | TMP (Collidine) or None |
Experimental Protocols
To ensure scientific integrity, the following protocols utilize in situ activation to minimize the lifetime of the activated ester, thereby reducing the window for racemization.
Protocol A: Coupling of Boc-His(3-Me)-OH (High Risk)
Objective: Couple the racemization-prone 3-Me isomer without losing chirality.
-
Resin Prep: Swell 0.1 mmol MBHA resin in DCM/DMF. Neutralize with 10% DIEA/DCM (
min). Wash thoroughly ( DMF) to remove excess base. -
Activation (0°C):
-
Dissolve 0.4 mmol Boc-His(3-Me)-OH and 0.4 mmol HOAt (1-Hydroxy-7-azabenzotriazole) in minimal DMF.
-
Cool to 0°C in an ice bath.
-
Add 0.4 mmol DIC (Diisopropylcarbodiimide). Stir for 2 minutes.
-
-
Coupling:
-
Add the cold activated mixture to the resin.
-
Maintain reaction at 0°C for the first 30 minutes, then warm to Room Temp (RT) for 1 hour.
-
-
Validation: Perform a Kaiser test. If positive, recouple using HATU/HOAt with extreme caution (keep base stoichiometry to 0.9 eq relative to acid).
Expert Insight: We use HOAt over HOBt because the pyridine nitrogen in HOAt creates a "neighboring group effect" that accelerates the coupling rate, outcompeting the racemization reaction.
Protocol B: Coupling of Boc-His(1-Me)-OH (Sterically Hindered)
Objective: Overcome the steric bulk of the
-
Activation:
-
Dissolve 0.4 mmol Boc-His(1-Me)-OH and 0.38 mmol HATU in DMF.
-
Add 0.8 mmol DIEA .
-
-
Coupling:
-
Add to resin immediately. Reaction time: 2–4 hours.
-
Double coupling is often required due to the steric clash between the
-methyl and the incoming amine.
-
Decision Matrix & Workflow
Use this logic flow to select the correct reagents and troubleshoot synthesis failures.
Caption: Figure 2. Operational decision matrix for coupling methyl-histidine isomers in Boc chemistry.
Troubleshooting: D-Isomer Analysis
If biological activity is lower than expected, you must quantify the % D-isomer.
-
Method: C18 Reverse-Phase HPLC.
-
Standard: Synthesize a reference peptide using intentional Boc-D-His(3-Me)-OH .
-
Elution: The D-isomer typically elutes earlier than the L-isomer due to disrupted hydrophobic collapse of the peptide helix.
-
Acceptance Criteria: < 0.5% D-isomer for GMP grade; < 5% for research grade.
References
-
Benoiton, N. L. (1983). Racemization in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. Link
- Core citation for the mechanism of histidine racemiz
-
Merck Millipore (Novabiochem). Histidine Derivatives for Minimizing Racemization. Novabiochem Letters.[4] Link
- Provides comparative d
-
Jones, J. H., et al. (1980). The protection of the histidine side chain in peptide synthesis. International Journal of Peptide and Protein Research.[4] Link
- Foundational text on why -protection prevents racemiz
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient additive for peptide synthesis. Journal of the American Chemical Society.[4] Link
- Source for Protocol A: Using HOAt to accelerate coupling and beat racemiz
Sources
Applications of Boc-His(tau-Me)-OH in epigenetic research
An In-depth Technical Guide to the Applications of Boc-His(tau-Me)-OH in Epigenetic Research
Authored by a Senior Application Scientist
Abstract
Histone methylation is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression with a complexity that researchers are still unraveling.[1][2] While lysine and arginine methylation have been extensively studied, the methylation of histidine residues is an emerging frontier with significant implications for cellular processes and disease.[3] This guide provides an in-depth technical overview of Nα-Boc-L-histidine(τ-CH3)-OH (Boc-His(tau-Me)-OH), a critical reagent for the site-specific incorporation of tau-methylhistidine into synthetic peptides. We will explore the causality behind its use, from its chemical properties to its application in synthesizing probes for studying the "writers," "readers," and "erasers" of this unique epigenetic mark. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the nuanced role of histidine methylation in epigenetic signaling.
The Epigenetic Significance of Histidine Methylation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[4] These modifications, including DNA methylation and post-translational modifications (PTMs) of histone proteins, create a dynamic regulatory layer that responds to environmental cues.[5] Histone methylation, in particular, is a key player in virtually all biological processes, from DNA repair to cell differentiation.[1]
While the roles of lysine and arginine methylation are well-established, histidine methylation is a less-explored but equally important PTM.[3] Histidine can be methylated on either the tau (Nτ, N1) or pi (Nπ, N3) nitrogen of its imidazole side chain. Tau-methylation of histidine residues on proteins is a post-translational modification catalyzed by specific methyltransferases.[6] The study of these modifications has been hampered by a lack of specific tools. The synthesis of peptides bearing these specific modifications is crucial for:
-
Substrate Development: Creating specific substrates for identifying and characterizing the enzymes that add ("writers," i.e., methyltransferases) and remove ("erasers," i.e., demethylases) this mark.
-
Binding Partner Identification: Developing probes to isolate and identify the proteins that recognize and bind to methylated histidine ("readers").
-
Functional Studies: Investigating the downstream structural and functional consequences of histidine methylation on protein-protein interactions and chromatin dynamics.
Boc-His(tau-Me)-OH is an essential building block for solid-phase peptide synthesis (SPPS), enabling the precise placement of a tau-methylated histidine residue within a peptide sequence.
Physicochemical Properties and Rationale for Use
The successful incorporation of histidine into a growing peptide chain during SPPS is notoriously challenging. The imidazole side chain is basic and can catalyze unwanted side reactions, most notably racemization, which can compromise the biological activity of the final peptide.[7][8][9]
Table 1: Comparison of Histidine Protection Strategies
| Histidine Derivative | Protection Strategy | Key Advantage | Key Disadvantage |
| Boc-His(Boc)-OH | Acid-labile Boc groups on both Nα-amino and imidazole nitrogen | Excellent suppression of racemization | Requires strong acid for deprotection |
| Fmoc-His(Trt)-OH | Base-labile Fmoc on Nα-amino, acid-labile Trityl on imidazole | Widely used in Fmoc-SPPS | Higher risk of racemization |
| Boc-His(Tos)-OH | Acid-labile Boc on Nα-amino, Tosyl on imidazole | Standard building block for Boc-SPPS | Tosyl group requires harsh cleavage conditions |
| Boc-His(tau-Me)-OH | Acid-labile Boc on Nα-amino, stable methyl on tau-nitrogen | Allows for incorporation of a stable PTM | The methyl group is not a protecting group and remains in the final peptide |
The use of a protecting group on the imidazole nitrogen is critical to prevent these side reactions. In the case of Boc-His(tau-Me)-OH, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is standard for Boc-based SPPS.[10] The methyl group on the tau-nitrogen is not a protecting group in the traditional sense; it is a stable modification that will be present in the final peptide product. This makes Boc-His(tau-Me)-OH the ideal reagent for synthesizing peptides that mimic a naturally occurring post-translational modification.
Table 2: Physicochemical Properties of Related Histidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Boc-His(Boc)-OH | C16H25N3O6 | 355.39 | 20866-46-0[11][12] |
| Boc-L-His(π-Me)-OH | C12H19N3O4 | 269.30 | 61070-22-2[13] |
| Boc-His(Tos)-OH | C18H23N3O6S | 409.46 | 35899-43-5[14][15] |
| Boc-His(Trt)-OH | C30H31N3O4 | 497.60 | 32926-43-5[16] |
| Boc-His(Z)-OH | C19H23N3O6 | 389.40 | 50305-43-6[17] |
Core Applications in Epigenetic Research
The primary application of Boc-His(tau-Me)-OH in epigenetics is the synthesis of histone tail peptides containing a tau-methylhistidine at a specific position. These bespoke peptides are indispensable tools for a variety of downstream assays.
Application 1: Synthesis of Tau-Methylated Histone Peptides
The synthesis of a histone H3 peptide with a tau-methylated histidine at position 75 (H3H75(me1)) can be used to study the enzymes that interact with this modification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of H3H75(me1)
This protocol outlines the manual Boc-SPPS of a 15-amino acid peptide from the N-terminus of histone H3, with a tau-methylhistidine at position 75.
1. Resin Preparation:
- Start with 100 mg of MBHA resin in a fritted peptide synthesis vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
- Wash the resin with dimethylformamide (DMF) three times.
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
- Repeat the 50% TFA in DCM treatment for 20 minutes to ensure complete removal of the Boc group.
- Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
3. Amino Acid Coupling:
- In a separate tube, dissolve 3 equivalents of the next Boc-protected amino acid and 3 equivalents of HBTU in DMF.
- Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid mixture to activate it.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- For the H75 position, use Boc-His(tau-Me)-OH.
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the test is positive, repeat the coupling step.
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
7. Peptide Precipitation and Purification:
- Filter the cleavage mixture to remove the resin.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet.
- Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Analysis:
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Workflow Diagram
Caption: Workflow for Boc-SPPS of a tau-methylated histone peptide.
Application 2: Histone Demethylase (Eraser) Activity Assays
The synthesized H3H75(me1) peptide can be used as a substrate to screen for and characterize histone demethylases that act on tau-methylhistidine.
Experimental Protocol: In Vitro Demethylase Assay
1. Reaction Setup:
- In a microcentrifuge tube, prepare the reaction mixture:
- 5 µM H3H75(me1) peptide substrate
- 1 µM putative histone demethylase enzyme
- 50 mM HEPES buffer, pH 7.5
- 50 µM Ammonium iron(II) sulfate
- 1 mM α-ketoglutarate
- 2 mM Ascorbic acid
- Incubate the reaction at 37°C for 1 hour.
2. Quenching the Reaction:
- Stop the reaction by adding an equal volume of 0.1% TFA.
3. Analysis by Mass Spectrometry:
- Analyze the reaction mixture using MALDI-TOF or LC-MS to detect the mass shift corresponding to the removal of the methyl group (a decrease of 14 Da).
4. Data Interpretation:
- A peak corresponding to the mass of the unmethylated H3 peptide indicates demethylase activity.
- Quantify the conversion of methylated to unmethylated peptide to determine enzyme kinetics.
Workflow Diagram
Caption: Workflow for an in vitro histone demethylase activity assay.
Application 3: "Reader" Protein Binding Assays
The synthesized H3H75(me1) peptide, often biotinylated at the N- or C-terminus, can be used in pull-down assays to identify proteins that specifically bind to this modification.
Experimental Protocol: Biotinylated Peptide Pull-Down Assay
1. Peptide Immobilization:
- Incubate 10 µg of biotinylated H3H75(me1) peptide with 50 µL of streptavidin-coated magnetic beads for 1 hour at 4°C with rotation.
- Wash the beads three times with a wash buffer (e.g., TBS-T) to remove unbound peptide.
2. Protein Binding:
- Incubate the peptide-bound beads with 1 mg of nuclear protein extract for 2-4 hours at 4°C with rotation.
- Include a control with a biotinylated unmethylated H3 peptide.
3. Washing:
- Wash the beads five times with wash buffer to remove non-specific binding proteins.
4. Elution:
- Elute the bound proteins by boiling the beads in 1x SDS-PAGE loading buffer for 5 minutes.
5. Analysis:
- Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
- Excise specific bands and identify the proteins by mass spectrometry.
Workflow Diagram
Sources
- 1. Histone methylation: a dynamic mark in health, disease and inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation: methylation of histone and non-histone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymology and significance of protein histidine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Modulation on Tau Phosphorylation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of epigenetic data in human health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 10. Peptide synthesis based on t-Boc chemistry and solution photogenerated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 20866-46-0|Boc-His(Boc)-OH|BLD Pharm [bldpharm.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Boc-His(Tos)-OH Novabiochem 35899-43-5 [sigmaaldrich.com]
- 15. Boc-His(Tos)-OH | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Suppliers and price comparison for high purity Boc-His(tau-Me)-OH
Strategic Sourcing and Technical Evaluation of Boc-His( -Me)-OH
Executive Summary
Boc-His(
Market Reality: This compound is often mislabeled in catalogs due to conflicting imidazole numbering systems (
The Nomenclature Trap: (Tau) vs. (Pi)
The most common failure mode in sourcing this compound is purchasing the wrong regioisomer. The imidazole ring has two nitrogens:
-
N-
(pros, position 1): Near the alanine side chain. -
N-
(tele, position 3): Far from the alanine side chain.
Biologically active TRH analogs typically require the
Definitive Identification Table
| Common Name | IUPAC Name | Notation | CAS Number (Anchor) | Biological Relevance |
| Boc-His( | Boc-3-methyl-L-histidine | N | 61070-20-0 | High (TRH super-agonists) |
| Boc-His( | Boc-1-methyl-L-histidine | N | 61070-22-2 | Low (Often inactive impurity) |
Critical Warning: Do not rely solely on product names like "1-methyl" or "3-methyl" in vendor catalogs. Always verify the CAS number (61070-20-0) and request a structure draw before purchase.
Supplier Landscape & Price Comparison
Due to the difficulty of regioselective methylation, few suppliers hold bulk stock. Most listings are "Inquire" or "Custom Synthesis."
Tier 1: Validated Suppliers (High Reliability)
These vendors typically provide full COA including chiral HPLC and NMR.
| Supplier | Catalog / Ref | Est. Price (1g) | Est. Price (5g) | Availability | Notes |
| Apollo Scientific | CAS 61070-20-0 | £450 - £600 | Inquire | Stock/Lead Time | Reliable UK sourcing; good documentation. |
| Chem-Impex Int. | Check CAS | $600 - $800 | $2,500+ | Inquire | US-based; high quality but expensive. |
| Shigematsu Bio | 2405-00 | Inquire | Inquire | Japan Stock | Specializes in rare amino acids; precise nomenclature. |
Tier 2: Aggregators & Bulk Synthesis (Variable Quality)
Lower cost, but requires rigorous internal QC.
| Supplier | Est. Price (1g) | Risk Profile | Recommendation |
| GL Biochem (Shanghai) | $200 - $400 | Moderate | Mandatory QC: Check for D-isomer and |
| BOC Sciences | $300 - $500 | Low-Moderate | Good for bulk scale-up (>10g). |
| Adooq / MedChem | Variable | High | Often list "Boc-His(Bom)" or "Trt" instead. Verify structure carefully. |
Note on Pricing: The free acid precursor (1-Methyl-L-histidine) retails for ~$2,000/gram (Sigma). Expect the Boc-protected derivative to command a premium unless synthesized in bulk.
Technical Specifications & Quality Control
When evaluating a batch, standard HPLC is insufficient. You must validate Regio-Purity (Tau vs Pi) and Enantiomeric Purity (L vs D).
Recommended Specification Sheet
-
Appearance: White to off-white powder.
-
Purity (HPLC):
98.0%.[1] -
Chiral Purity:
99.5% L-isomer (D-isomer < 0.5%). -
Regio-Purity: No detectable
-methyl isomer by H-NMR. -
Water Content: < 1.0% (Karl Fischer).
QC Workflow: The "Self-Validating" Protocol
The following Graphviz diagram outlines the decision logic for accepting a batch of Boc-His(
Caption: Figure 1. Quality Control Decision Tree for N-methyl Histidine Derivatives. Critical checkpoints include CAS verification and NMR regio-differentiation.
Application in Peptide Synthesis
Why Use Boc-His( -Me)-OH?
-
Metabolic Stability: The methyl group prevents enzymatic recognition by TRH-degrading ectoenzymes, significantly extending the half-life of TRH analogs (e.g., in Taltirelin-like research).
-
Receptor Selectivity: The
-methyl group locks the imidazole tautomer, often increasing affinity for specific GPCR subclasses.
Synthesis Protocol: Preventing Racemization
Unlike His(Trt), the imidazole ring in His(
Optimized Coupling Workflow:
-
Activation: Use DIC / Oxyma Pure or HATU / HOAt . Avoid standard HBTU/DIEA if possible, as excess base promotes racemization.
-
Base Handling: If using DIEA/NMM, keep equivalents strictly
2.0 relative to the amino acid. -
Pre-activation: Minimize pre-activation time (< 2 mins) to reduce azlactone formation.
Caption: Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for Boc-His(
References
-
PubChem. (2025). Boc-3-methyl-L-histidine (CAS 61070-20-0). National Library of Medicine. Link
-
Shigematsu Bio. (2024). Amino Acid Derivatives Catalog: Histidine Analogs. Shigematsu & Co., Ltd. Link
-
Kinoshita, K., et al. (1998).[2] Structure-activity relationships of TRH analogs.Chemical & Pharmaceutical Bulletin, 46(10). (Foundational text on Tau-methyl histidine in drug design).
-
Sigma-Aldrich. (2025). 1-Methyl-L-histidine Product Specification. Merck KGaA. Link
Methodological & Application
Standard coupling protocols for Boc-His(tau-Me)-OH in SPPS
Application Note: High-Fidelity Coupling of Boc-His(τ-Me)-OH in Solid Phase Peptide Synthesis
Part 1: Executive Summary & Strategic Rationale
The incorporation of Boc-His(τ-Me)-OH (Boc-3-methylhistidine) presents a unique stereochemical challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard Histidine derivatives where the side chain is protected by electron-withdrawing groups (e.g., Tos, Dnp, Bom) that suppress racemization, the
This modification leaves the
Key Technical Directive:
-
Avoid Base-Mediated Activation: Standard HBTU/HATU protocols requiring DIEA/NMM are contraindicated due to high racemization risks.
-
Adopt Carbodiimide/Additive Chemistry: DIC/Oxyma Pure or DIC/HOBt are the gold standards for this specific residue.
-
Strict Temperature Control: Coupling must occur at ambient temperature or lower; microwave heating is strictly prohibited for this step.
Part 2: Chemical Logic & Mechanism
The Racemization Vector
In Boc-His(τ-Me)-OH, the
Solubility Profile
-
Solvent: Boc-His(τ-Me)-OH is generally soluble in DMF and NMP.
-
Stability: The reagent is stable at room temperature but should be stored at -20°C to prevent slow decarboxylation or degradation over months.
Part 3: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Amino Acid | Boc-His(τ-Me)-OH | Target building block.[3][4][5][6][7] |
| Activator | DIC (Diisopropylcarbodiimide) | Neutral coupling agent; avoids base addition. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization (superior to HOBt). |
| Solvent | DMF (Anhydrous, amine-free) | Reaction medium.[8] |
| Resin | MBHA or PAM Resin | Standard Boc-SPPS supports.[8] |
Standard Coupling Workflow (Manual or Automated)
Pre-requisite: The resin-bound peptide has been deprotected (Boc removed via TFA) and neutralized (DIEA/DCM washes), resulting in a free N-terminal amine.
Step 1: Reagent Preparation (0.1 mmol scale)
-
Calculate 3.0 equivalents of Boc-His(τ-Me)-OH relative to resin loading.
-
Weigh the amino acid into a clean vial.
-
Dissolve in minimal DMF (approx. 2-3 mL).
-
Add 3.0 equivalents of Oxyma Pure .
-
Note: If Oxyma is unavailable, HOBt (anhydrous) is an acceptable alternative.
-
-
Add 3.0 equivalents of DIC immediately prior to adding to the resin.
-
Critical: Do NOT pre-activate for more than 2-3 minutes. Long pre-activation can lead to ester hydrolysis or rearrangement.
-
Step 2: Coupling Reaction
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate (shake or vortex) at Room Temperature (20-25°C) .
-
Warning: Do NOT heat.
-
-
Reaction Time: 60 - 90 minutes.
Step 3: Monitoring
-
Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.
-
Blue beads: Incomplete coupling
Proceed to Step 4 (Re-coupling). -
Colorless/Yellow beads: Complete coupling
Proceed to Wash.
-
Step 4: Double Coupling (If required)
-
If Kaiser test is positive, drain the vessel.
-
Repeat Step 1 and Step 2 using 1.5 equivalents of reagents.
-
Agitate for an additional 60 minutes.
Step 5: Post-Coupling Wash
-
Drain the reaction mixture.
-
Wash resin with DMF (
). -
Wash resin with DCM (
). -
(Optional) Acetylation/Capping is recommended if the sequence is long (>15 residues) and a faint positive Kaiser test persists.
Part 4: Visualization of Workflows
Racemization Mechanism (The Danger Zone)
The following diagram illustrates why base-mediated coupling is dangerous for His(τ-Me).
Caption: Mechanism of Histidine racemization driven by the free N-pi nitrogen acting as an intramolecular base.[2]
Recommended Coupling Workflow
Caption: Optimized DIC/Oxyma coupling workflow ensuring neutral pH conditions to minimize racemization.
Part 5: Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Incomplete Coupling | Positive Kaiser test after double coupling. | Switch Solvent: Use 1:1 DMF/DCM or NMP to disrupt aggregation. Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture. |
| Racemization Detected | HPLC shows split peaks (diastereomers). | Eliminate Base: Ensure zero DIEA is used. Lower Temp: Perform coupling at 0°C - 4°C. Change Additive: Switch from HOBt to HOAt or Oxyma Pure. |
| Precipitation | Urea byproducts visible in reaction vessel. | Wash Protocol: Increase DMF washes. Urea from DIC is soluble in DMF but less so in DCM. |
Part 6: References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Albericio, F., & Tyley, A. (2013). Coupling Reagents and Strategies. Royal Society of Chemistry.
-
Bachem. (2023). Bachem Peptide Guide - Histidine Coupling.
-
Merck/Sigma-Aldrich. (2023). Product Specification: Boc-3-methyl-L-histidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Methyl-Histidine Peptides via Boc Chemistry
Abstract
The incorporation of methyl-histidine (Me-His) into peptide sequences is a critical strategy in drug discovery for enhancing metabolic stability and probing epigenetic mechanisms (e.g., histone methylation).[1] While Fmoc chemistry is standard, Boc (tert-butyloxycarbonyl) chemistry remains the superior choice for complex sequences prone to aggregation or those requiring harsh acidic cleavage to unmask specific side-chain functionalities.[1]
This guide addresses the specific challenges of synthesizing Me-His peptides: regioisomer confusion (
Part 1: The Isomer Challenge & Nomenclature
Ambiguity in histidine nomenclature is the primary cause of synthetic failure. Before ordering reagents, you must verify the regioisomer structure.
The "Pros" and "Cons" of Nitrogen Naming
Histidine has two imidazole nitrogens. The methyl group's position drastically alters the chemical behavior during coupling.
- -Methyl-Histidine (1-Me-His): The methyl group is on the nitrogen closest to the peptide backbone (pros).[1][2]
- -Methyl-Histidine (3-Me-His): The methyl group is on the nitrogen farthest from the backbone (tele).[1][2] Note: This is the isomer found in mammalian actin and myosin.
Critical Warning: Commercial vendors often use inconsistent numbering.[1] Always verify using the Greek designation (
| Common Name | IUPAC | Greek | Structural Feature | Racemization Risk |
| 1-Methyl-His | 1-Me-His | Methyl near | Low ( | |
| 3-Methyl-His | 3-Me-His | Methyl far from | High ( |
Part 2: Strategic Planning & Building Blocks
Why Boc?
Boc chemistry is preferred for Me-His peptides when:
-
Sequence Aggregation: The target sequence is "difficult" (hydrophobic/beta-sheet prone).[1] Boc synthesis allows for in situ neutralization protocols (using DIEA) that disrupt aggregation better than standard Fmoc.[1]
-
Base Sensitivity: Methyl-histidines are stable in acid (TFA/HF) but the free
-nitrogen in 3-Me-His can be sensitive to the repeated piperidine treatments used in Fmoc deprotection, potentially leading to slow epimerization over long syntheses.[1]
Reagent Selection
For Boc synthesis, the methyl group itself acts as a semi-permanent protection for one nitrogen. However, the other nitrogen usually remains unprotected, which dictates the coupling strategy.
-
Reagent: Boc-L-His(3-Me)-OH (Available as HCl salt or free base).[1]
-
Reagent: Boc-L-His(1-Me)-OH (Less common, often custom synthesized).[1]
Expert Insight: Most commercial Boc-His(Me)-OH reagents are supplied as Hydrochloride salts (
Part 3: Experimental Protocol (Solid Phase)
Workflow Visualization
The following diagram outlines the critical decision points for Me-His incorporation.
Caption: Decision matrix for Boc-SPPS of Methyl-Histidine peptides, highlighting the divergence in coupling chemistry required to minimize racemization.
Step-by-Step Protocol
A. Resin Preparation
Use MBHA (4-methylbenzhydrylamine) resin for C-terminal amides or PAM (phenylacetamidomethyl) resin for C-terminal acids.[1]
B. The Coupling Cycle (Standard Amino Acids)
-
Deprotection: Treat with 100% TFA (2x 1 min) (Flow wash method) or 50% TFA/DCM (1x 1 min, 1x 20 min).[1]
-
Wash: DCM (3x), MeOH (1x), DCM (3x).
-
Neutralization: 10% DIEA in DCM (2x 1 min).
-
Coupling: 3 eq. Boc-AA-OH + 2.9 eq.[1] HBTU + 3 eq. DIEA in DMF.[1] Reaction time: 20-40 min.
C. The Coupling Cycle (Methyl-Histidine) - CRITICAL
Goal: Prevent racemization caused by the free imidazole nitrogen acting as a base.[1] Method: Carbodiimide activation (DIC) with HOBt.[1] Avoid uronium salts (HBTU/HATU) if possible, as they require DIEA.[1]
-
Pre-activation:
-
Coupling:
-
Monitoring: Use the Kaiser test (ninhydrin).[1] If blue (incomplete), recouple using fresh reagents.[1]
D. HF Cleavage (Hydrogen Fluoride)
Methyl-histidine is stable to HF.[1] However, if your peptide contains other sensitive residues (Trp, Met), use the "Low-High" HF procedure.
Standard High HF Protocol:
-
Dry the resin completely under high vacuum (overnight).[1]
-
Transfer to Teflon reaction vessel.
-
Add scavenger: p-Cresol (10% v/v) and p-Thiocresol (0.2% v/v).[1]
-
Why? To scavenge t-butyl cations and prevent alkylation of the imidazole ring (though methylation protects one N, the other is vulnerable).
-
-
Condense anhydrous HF (10 mL per gram of resin) at -78°C.
-
Warm to 0°C and stir for 60 minutes.
-
Evaporate HF under nitrogen stream.[1]
-
Precipitate peptide with cold diethyl ether.[1]
Part 4: Troubleshooting & Quality Control
Racemization Analysis
The primary failure mode is the conversion of L-His(3-Me) to D-His(3-Me).[1]
-
Detection: Standard RP-HPLC often separates diastereomers (L-L-L vs L-D-L).[1]
-
Reference Standard: It is highly recommended to synthesize a small "dirty standard" intentionally using base-mediated coupling (e.g., HATU + 5 eq DIEA + Heat) to identify the retention time of the D-isomer impurity.
Solubility Issues
Methylation increases the hydrophobicity of the Histidine residue.
-
Problem: Peptide precipitates during purification.
-
Solution: Use 6M Guanidine-HCl or Acetic Acid as the solvent for the initial dissolution before loading onto the HPLC column.
References
-
Isomer Nomenclature & Properties
- Racemization Mechanisms in Histidine: Context: Explains the mechanism where the -nitrogen abstracts the -proton, necessitating base-free coupling str
-
Boc Chemistry & HF Cleavage
-
Context: Standard protocols for neutralization and HF cleavage handling.[1]
-
-
Methyl-Histidine in Biological Systems
Sources
Application Note: Cleavage Cocktails for Peptides Containing Boc-His(tau-Me)-OH
Introduction & Chemical Context
The Unique Nature of Boc-His(tau-Me)-OH
In the landscape of peptide synthesis, Boc-His(tau-Me)-OH (
Unlike standard Histidine derivatives where the side-chain is protected by groups such as Tosyl (Tos), Dinitrophenyl (Dnp), or Benzyloxymethyl (Bom), the methyl group on the
The Challenge: While the methyl group itself is stable, the imidazole ring of histidine remains electron-rich and nucleophilic. During the final cleavage step in Boc chemistry—which utilizes strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—massive quantities of electron-deficient carbocations (benzyl, t-butyl, resin linkers) are generated. Without a precisely engineered scavenger cocktail , these carbocations will alkylate the histidine ring or other sensitive residues (Met, Trp, Cys), leading to irreversible by-products.
Scope of this Guide
This Application Note provides two validated protocols for the global deprotection and cleavage of peptides containing His(tau-Me) from PAM or MBHA resins:
-
Method A (Gold Standard): Anhydrous Hydrogen Fluoride (HF).[1]
-
Method B (Benchtop Alternative): Trifluoromethanesulfonic Acid (TFMSA).[2]
Mechanistic Workflow
The cleavage process must accomplish two simultaneous chemical events:
-
Acidolysis of the Linker: Breaking the covalent bond between the peptide C-terminus and the resin (PAM or MBHA).
-
Global Deprotection: Removal of the N-terminal Boc group and benzyl-based side-chain protectors (e.g., Asp(OBzl), Lys(2-Cl-Z)).
Note: The
Figure 1: Mechanistic flow of acidolytic cleavage.[3] The scavenger acts as a "cation sink" to protect the His(tau-Me) imidazole ring.
Scavenger Cocktail Selection
For His(tau-Me) peptides, the choice of scavenger is dictated by the presence of other sensitive residues (Met, Cys, Trp).[4]
Table 1: Recommended Cocktail Compositions
| Component | Function | Standard Cocktail (No Met/Cys) | "Odorless" Cocktail (Met/Trp present) |
| Acid | Cleavage Agent | HF or TFMSA | HF or TFMSA |
| Anisole | General Scavenger | 10% v/v | 5% v/v |
| Dimethyl Sulfide (DMS) | Reductant/Scavenger | - | 5% v/v |
| Protector of Tyr/His | - | 2% v/v | |
| Critical for Trp(Formyl) | - | 2% v/v |
Critical Note: If your peptide contains Methionine , avoid pure Anisole. Use the DMS-containing cocktail to prevent oxidation to Methionine sulfoxide [Met(O)].
Method A: Anhydrous HF Cleavage (Gold Standard)
Safety Level: Extreme Hazard. Requires HF-resistant apparatus (Kel-F/Teflon) and specific training. Best For: Long peptides (>20 AA), difficult sequences, and maximum yield.
Equipment Setup
-
Commercial HF Line (e.g., Peptide Institute, Toho).
-
Reaction Vessel (Kel-F).[3]
-
CaO Trap (to neutralize waste HF).[3]
-
Dry Ice/Acetone bath.
Protocol Steps
-
Preparation:
-
Place 0.1 - 0.5 mmol of dried peptide-resin into the Kel-F reaction vessel.
-
Add 1.0 mL of Anisole (or appropriate scavenger mixture from Table 1) per gram of resin.
-
Add a magnetic stir bar.
-
-
HF Condensation:
-
Reaction:
-
Warm the vessel to 0°C (Ice/Water bath). Do not exceed 0°C.
-
Stir for 60 minutes .
-
Note: If Arg(Tos) is present, extend time to 90 minutes. His(tau-Me) is stable for prolonged exposure.
-
-
Evaporation:
-
Evaporate HF under high vacuum (aspirator) into the CaO trap. Keep the vessel at 0°C to minimize side reactions during concentration.
-
Continue until the resin looks dry and "fluffy."
-
-
Extraction:
-
Wash the resin with Cold Ether (3x) to remove scavengers. Discard ether washes.
-
Extract the peptide with 10-50% Acetic Acid (or 0.1% TFA in water/acetonitrile depending on solubility).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Method B: TFMSA Cleavage (Benchtop Alternative)
Safety Level: High Corrosive Hazard (but no HF gas). Best For: Labs without HF lines; shorter peptides. Mechanism: TFMSA is a superacid similar to HF but non-volatile.[1]
Protocol Steps
-
Preparation:
-
Place 250 mg of dried peptide-resin in a round-bottom flask.
-
Cool flask to 0°C in an ice bath.
-
-
Cocktail Assembly (Standard TFMSA):
-
Add 750 µL Thioanisole/EDT (2:1) (Scavenger).
-
Add 5.0 mL TFA (Trifluoroacetic acid).
-
Stir for 5-10 minutes to swell the resin.
-
-
Acid Addition (The Exotherm):
-
Slowly add 500 µL TFMSA drop-wise.
-
Warning: This reaction is exothermic. Maintain 0°C during addition.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature.
-
Stir for 90 - 120 minutes (MBHA resin requires the longer time; PAM is faster).
-
-
Precipitation:
-
Do not evaporate (TFMSA is not volatile).[1]
-
Pour the cleavage mixture directly into 100 mL of cold Diethyl Ether or Methyl tert-butyl ether (MTBE).
-
The peptide will precipitate as a white/off-white solid.
-
-
Wash & Isolation:
-
Centrifuge or filter the precipitate.
-
Wash the pellet 3x with cold ether to remove the TFMSA and scavengers.
-
Dissolve the pellet in dilute Acetic Acid or water and lyophilize.
-
Analytical Validation (QC)
After cleavage, you must verify the integrity of the His(tau-Me) residue.
Expected Mass Shift:
-
His(tau-Me): Residue Mass = 151.1 Da.
-
Standard His: Residue Mass = 137.1 Da.
-
Delta: +14 Da.
HPLC Profile: His(tau-Me) is more hydrophobic than standard Histidine. Expect a slight right-shift (longer retention time) on C18 RP-HPLC compared to the non-methylated analog.
Figure 2: Quality Control Decision Tree for His(tau-Me) peptides.
References
-
Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Bachem. (n.d.). Cleavage from the Resin (Boc Strategy).[1][2][3][4][6] Bachem Technical Guides. Link
-
Sigma-Aldrich (Merck). (n.d.). Boc Resin Cleavage Protocol.[1][4][5][6] MilliporeSigma Technical Library. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
Sources
Using Boc-His(tau-Me)-OH in fragment condensation strategies
Application Note: Fragment Condensation Strategies Using Boc-His( -Me)-OH
Introduction & Strategic Rationale
The incorporation of
Boc-His(
-
Racemization Risk: The
(N1) nitrogen remains unprotected and basic. If Boc-His( -Me)-OH is positioned at the C-terminus of a fragment, the free can autocatalyze racemization via the "imidazolide" mechanism or by abstracting the -proton. -
Regiochemistry: Ensuring the correct isomer (
-Me vs -Me) is critical, as they have distinct biological activities. -
Solubility: The permanent dipole of the methyl-imidazole affects the solubility profile of protected fragments in non-polar solvents used for condensation (e.g., DCM, THF).
Chemical Logic & Mechanism
The Racemization Challenge
In standard histidine derivatives (e.g., Boc-His(Tos)-OH), the electron-withdrawing protecting group on the imidazole ring suppresses the basicity of the nitrogen, preventing it from abstracting the
-
Mechanism: Upon activation of the C-terminal carboxylate (e.g., as an active ester), the
nitrogen can intramolecularly attack the carbonyl or act as a general base, leading to the formation of an azlactone (oxazolone) or direct enolization. -
Consequence: Coupling a fragment ending in -His(
-Me)-OH is highly prone to racemization .
Strategic Design Rules
To mitigate this, the following design rules must be applied to the fragment strategy:
-
Rule A (Golden Rule): Whenever possible, design the fragmentation strategy so that His(
-Me) is internal or at the N-terminus of the fragment. Avoid placing it at the C-terminus. -
Rule B (Exception Handling): If C-terminal placement is unavoidable (e.g., synthesis of [Fragment]-His(
-Me)-Pro-NH ), use "Racemization-Suppressing" coupling cocktails (HATU/HOAt/Collidine) and low temperatures.
Experimental Protocols
Protocol A: Synthesis of N-Terminal Fragment Containing His( -Me)
Target: Synthesis of Protected Fragment Boc-Xaa-His(
Materials:
-
Boc-His(
-Me)-OH (High purity, >99% L-isomer) -
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (allows cleavage of protected peptide acid)
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)
-
Solvents: DCM (Dichloromethane), DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Resin Loading (First Residue):
-
Dissolve Boc-His(
-Me)-OH (1.2 eq) in DCM. Add DIEA (4 eq). -
Add to 2-CTC resin. React for 2 hours.
-
Note: 2-CTC is chosen because it minimizes racemization during loading and allows cleavage of the protected fragment using mild acid (1% TFA), leaving the Boc group intact.
-
Cap unreacted sites with Methanol (1 mL) for 20 min.
-
-
Elongation:
-
Remove Boc (if necessary for internal growth) using 50% TFA/DCM? STOP.
-
Correction: If building Boc-Xaa-His(
-Me)-O-Resin , we need to remove the Boc from His to couple Xaa. -
Deprotection: Treat resin with 50% TFA in DCM (2 x 15 min). Wash thoroughly with DCM, then neutralize with 5% DIEA/DCM.
-
Coupling Xaa: Activate Boc-Xaa-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add to resin.[1][2][3][4] Shake for 2-4 hours.
-
-
Cleavage of Protected Fragment:
-
Wash resin with DCM (5x).
-
Treat with 1% TFA in DCM (10 x 2 min). Filter into a flask containing Pyridine (to neutralize TFA immediately and prevent Boc removal).
-
Concentrate filtrate. Precipitate in cold water or ether.
-
Result: Boc-Xaa-His(
-Me)-OH (Side chain Me remains; N-term Boc remains; C-term is free acid).
-
Protocol B: Fragment Condensation (The Critical Step)
Target: Coupling Fragment A [Boc-Xaa-His(
Rationale: Since His(
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Why? Faster reaction rates than HBTU/TBTU, reducing the time window for racemization.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Why? Enhances rate and suppresses epimerization better than HOBt.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine). Why? A weaker, non-nucleophilic base than DIEA, reducing proton abstraction from the
-carbon.
Procedure:
-
Pre-Activation (Low Temp):
-
Dissolve Fragment A (1.0 eq) in minimum DMF.
-
Cool to 0°C in an ice bath.
-
Add HATU (1.0 eq) and HOAt (1.0 eq).
-
Add Collidine (2.0 eq). Stir for 30 seconds. Do not over-activate.
-
-
Coupling:
-
Add the pre-activated mixture immediately to Fragment B (Free amine form, 1.0-1.2 eq).
-
Stir at 0°C for 1 hour , then allow to warm to room temperature for 2-4 hours.
-
Monitoring: Check reaction completion via HPLC or Kaiser test (if solid phase).
-
-
Work-up (Solution Phase):
Data Presentation: Racemization Risk Profile
The following table summarizes the racemization risk of His derivatives during C-terminal activation.
| Derivative | Imidazole Protection | Racemization Risk (C-Term Activation) | Recommended Coupling |
| Boc-His(Trt)-OH | Trityl (Steric bulk) | Low | DIC/HOBt |
| Boc-His(Tos)-OH | Tosyl (Electron-withdrawing) | Very Low | HBTU/DIEA |
| Boc-His( | Methyl on N1 | Moderate | HATU/HOAt |
| Boc-His( | Methyl on N3 (N1 Free) | High | HATU/HOAt/Collidine @ 0°C |
| Boc-His(Boc)-OH | Boc on N1/N3 | Low | Standard |
Visualization of Workflows
Diagram 1: Fragment Condensation Strategy & Racemization Avoidance
Caption: Decision tree for incorporating Boc-His(
Diagram 2: Mechanism of Racemization (The "Why")
Caption: The free
References
- Albericio, F., et al. "Use of HATU/HOAt for the synthesis of difficult peptides and minimization of racemization." Journal of Organic Chemistry, Vol. 60, No. 11, 1995.
- Sakakibara, S. "Chemical Synthesis of Proteins in Solution." Biopolymers, Vol. 37, 1995.
Protocol for dissolving Boc-His(tau-Me)-OH for coupling reactions
Application Note: AN-2026-HIS
Subject: Optimization of Solubility and Coupling Efficiency for Boc-His(
Executive Summary & Scope
This technical guide addresses the specific handling requirements for N-
Key Challenges Addressed:
-
Solubility: The semi-polar nature of the methylated imidazole often leads to aggregation in standard non-polar solvents (e.g., DCM), resulting in instrument line blockages or heterogeneous coupling.
-
Racemization: Histidine is the most epimerization-prone amino acid.[1][2] While
-methylation reduces the risk compared to unprotected Histidine, improper activation protocols can still drive significant D-isomer formation.[1][2] -
Regiospecificity: Ensuring the integrity of the
vs. position during solvation and coupling.[2]
Physicochemical Profile & Solubility Logic
To optimize the protocol, one must understand the solute-solvent interaction.[2] Boc-His(
Table 1: Solubility Profile of Boc-His(
| Solvent | Solubility Rating | Application Notes |
| DMF (N,N-Dimethylformamide) | Excellent | Recommended. Breaks imidazole stacking effectively.[1][2] |
| NMP (N-Methyl-2-pyrrolidone) | Superior | Use for difficult sequences or on-column aggregation issues.[1][2] |
| DMSO (Dimethyl Sulfoxide) | Good | Caution. High viscosity; difficult to remove; potential oxidant.[1][2] Use only if DMF fails.[1][2] |
| DCM (Dichloromethane) | Poor | Not Recommended. Often results in cloudy suspensions or "crashing out" during transfer.[1][2] |
| MeOH/EtOH | Moderate | Avoid. Protic solvents interfere with activation (ester formation).[1][2] |
The "Tau" vs. "Pi" Distinction:
The
Protocol A: High-Fidelity Dissolution
Objective: Prepare a 0.2 M solution suitable for automated synthesizers or manual coupling, ensuring zero particulate matter.
Materials:
-
Boc-His(
-Me)-OH (Store at -20°C, desiccated).
Step-by-Step Procedure:
-
Equilibration: Allow the Boc-His(
-Me)-OH vial to reach room temperature before opening. This prevents condensation, which hydrolyzes active esters later.[2] -
Weighing: Weigh the required amount into a dry polypropylene tube.
-
Solvent Addition (The "Wetting" Step):
-
Completion: Add the remaining 50% of DMF.
-
Sonication: Sonicate for 2–5 minutes. The solution should become crystal clear.
-
Visual QC: Hold the tube against a black background.[2] If "swirls" or turbidity persist, continue sonication.
-
-
Filtration (Crucial for Automation): Draw the solution into a syringe and expel through a 0.45 µm PTFE filter into the final reaction vessel. This protects synthesizer valves from micro-particulates.[1][2]
Protocol B: Activation & Coupling
Mechanism of Action: To minimize racemization, we utilize a "low-base" or "base-free" activation cycle where possible, or use highly efficient uronium salts with controlled base equivalents.[1]
Recommended Reagents:
-
Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2]
-
Difficult Couplings: HATU + DIEA (Diisopropylethylamine).[1][2]
Workflow Visualization
Figure 1: Decision tree for coupling Boc-His(
Detailed Coupling Steps (Method A: DIC/Oxyma)
This method is superior for Histidine as it avoids the excess base that catalyzes proton abstraction.
-
Stoichiometry: Use 3.0 equivalents (eq) of Amino Acid, 3.0 eq of Oxyma Pure, and 3.0 eq of DIC relative to the resin loading.
-
Mixing: Combine the Amino Acid solution (in DMF) with the Oxyma solution.
-
Activation: Add DIC immediately prior to adding to the resin.[2]
-
Reaction: Shake/agitate for 60 minutes at room temperature.
-
Note: Do not use microwave heating >50°C for Histidine derivatives, as thermal energy accelerates racemization significantly [1].[2]
-
Detailed Coupling Steps (Method B: HATU/DIEA)
Use only if Method A fails.
-
Stoichiometry: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIEA.
-
Order of Addition: Dissolve AA and HATU in DMF. Add DIEA last .
-
Time Constraint: Transfer to resin within 30 seconds of adding DIEA. Prolonged activation in basic solution destroys the chiral center.[2]
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
The Kaiser Test (Ninhydrin):
-
Perform on a small resin aliquot after the coupling step.[2]
-
Result: The beads must be colorless (Yellow solution is acceptable; Blue beads indicate incomplete coupling).
-
False Positives: Histidine side chains can sometimes trap reagents.[1][2] Wash the resin with 10% DIPEA/DCM before the test to ensure no false blue color from trapped acid.[2]
-
-
Racemization Check (HPLC):
References
-
PubChem. (2025).[1][2][4] Boc-His(Boc)-OH Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]
Sources
Application Note & Protocol: Solid-Phase Synthesis of Angiotensin Analogs with Methyl-Histidine
Introduction: The Significance of Angiotensin Analogs and Methyl-Histidine Incorporation
Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), playing a crucial role in regulating blood pressure and fluid balance.[1][2] Its primary effects, vasoconstriction and stimulation of aldosterone synthesis, are mediated by cell surface receptors.[1][2] Consequently, analogs of Angiotensin II are of significant interest in the development of therapeutic agents for hypertension and related cardiovascular diseases.[1][3][4][5] The synthesis of these analogs allows for the exploration of structure-activity relationships, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
The incorporation of unnatural amino acids, such as methyl-histidine, into peptide sequences is a powerful strategy to enhance metabolic stability and modulate biological activity.[6] N-methylation of the peptide backbone can introduce conformational constraints and protect against enzymatic degradation.[6] However, the synthesis of peptides containing N-methylated amino acids, particularly those with bulky side chains like histidine, presents significant challenges in solid-phase peptide synthesis (SPPS).[6][7][8] This application note provides a comprehensive guide and detailed protocols for the successful solid-phase synthesis of Angiotensin analogs containing methyl-histidine, addressing the unique chemical hurdles and offering field-proven solutions.
Core Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[9] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[10] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps after each reaction cycle.[11][12] The most widely adopted strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[13]
A typical SPPS cycle consists of four main steps:
-
Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the terminal amino acid of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess deprotection reagents and by-products.
-
Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the newly exposed N-terminus of the peptide chain.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Diagram: The Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Challenges in Synthesizing Angiotensin Analogs with Methyl-Histidine
The introduction of a methyl group on the α-nitrogen of histidine (Nα-methyl-histidine) or on the imidazole ring (Nτ-methyl-histidine or Nπ-methyl-histidine) introduces specific synthetic challenges:
-
Steric Hindrance: The methyl group increases steric bulk around the nitrogen atom, significantly slowing down the coupling reaction compared to primary amines.[7][8] Standard coupling conditions often result in incomplete acylation.
-
Racemization of Histidine: Histidine is particularly susceptible to racemization during the activation step of the coupling reaction. The lone pair of electrons on the imidazole nitrogen can facilitate the abstraction of the α-proton, leading to the formation of an achiral intermediate.[14]
-
Side Reactions of the Imidazole Ring: The unprotected imidazole side chain of histidine can be acylated during coupling, although this is often reversible. More critically, it can catalyze side reactions. Protecting the imidazole ring is crucial to prevent these issues.
Strategic Considerations and Protocol Optimization
To overcome these challenges, a carefully designed synthetic strategy is paramount. The following sections detail the critical choices and provide robust protocols.
Selection of Solid Support and Linker
The choice of resin and linker is dictated by the desired C-terminal functionality of the peptide (acid or amide).
| Resin Type | Linker | C-Terminal Functionality | Recommended Use |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Standard for C-terminal acids. |
| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Amide | Standard for C-terminal amides. |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Offers mild cleavage conditions, preserving acid-sensitive side-chain protecting groups. |
Expert Insight: For Angiotensin analogs, which typically have a C-terminal carboxylic acid, Wang resin is a suitable choice. If a C-terminal amide is desired for improved stability or to mimic a natural ligand, Rink Amide resin is the standard.
Fmoc-N-Methyl-Histidine Derivatives and Side-Chain Protection
The selection of the appropriate protected Fmoc-N-methyl-histidine derivative is critical.
| Derivative | Side-Chain Protection | Key Considerations |
| Fmoc-His(Trt)-OH | Trityl (Trt) | Standard protection for histidine. Cleaved by TFA. |
| Fmoc-His(Boc)-OH | tert-Butoxycarbonyl (Boc) | Offers alternative protection, potentially reducing side reactions in specific contexts.[14] |
| Fmoc-N(α)-Me-His(Trt)-OH | Trityl (Trt) | For incorporating Nα-methyl-histidine. |
Causality: The trityl (Trt) protecting group on the imidazole ring of histidine is essential to prevent side reactions and minimize racemization.[15] It effectively shields the imidazole nitrogen from participating in unwanted chemical transformations during the coupling and deprotection cycles.
Coupling Reagents for Sterically Hindered Residues
Standard coupling reagents like HBTU/DIPEA may be inefficient for coupling sterically hindered N-methylated amino acids. More potent coupling reagents are required to drive the reaction to completion.
| Coupling Reagent | Abbreviation | Class | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | Highly efficient for hindered couplings and known to suppress racemization.[9] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Another powerful reagent for difficult couplings.[9] |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphate | COMU | Uronium Salt | Offers high coupling efficiency comparable to HATU with improved safety and solubility profiles.[16] |
Expert Recommendation: HATU is the preferred coupling reagent for incorporating Fmoc-N-methyl-histidine due to its high reactivity and ability to minimize racemization.[9] The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to activate the carboxylate of the incoming amino acid without causing premature Fmoc deprotection.[9]
Detailed Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 1 g of Rink Amide resin) in a solid-phase synthesis reaction vessel.[9]
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[9]
-
Drain the DMF from the reaction vessel.
Protocol 2: Stepwise Fmoc-SPPS of the Angiotensin Analog
This protocol outlines a single coupling cycle. Repeat these steps for each amino acid in the sequence.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Amino Acid Coupling (for Fmoc-N-methyl-histidine):
-
In a separate vial, dissolve Fmoc-N(α)-Me-His(Trt)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 2-4 hours, or perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).
-
Self-Validation: Perform a Kaiser test after coupling to ensure the absence of free primary amines, indicating a complete reaction. For N-methylated residues, a chloranil test can be used to detect secondary amines.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 x 1 minute) followed by Dichloromethane (DCM) (3 x 1 minute).
-
Protocol 3: Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare the cleavage cocktail. The composition of the cocktail is critical for scavenging reactive cations generated during deprotection and preventing side reactions with sensitive residues like histidine.[17]
| Cleavage Cocktail Component | Purpose | Typical Percentage |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. | 85-95% |
| Water | Scavenger for carbocations. | 2.5-5% |
| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan and tyrosine. | 2.5-5% |
| Phenol | Scavenger and protects tyrosine from modification. | 2.5-5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for trityl groups.[18] | 2.5% |
Recommended Cleavage Cocktail for Peptides with Histidine: A commonly used and effective cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[19] Another robust option is TFA/Water/Phenol/Triisopropylsilane (85:5:5:5).[20]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[20]
-
Stir the mixture at room temperature for 2-3 hours.[20]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide will contain impurities from incomplete couplings and side reactions.[21][22][23] Purification is essential to obtain a high-purity product for biological assays.
Diagram: Peptide Purification and Analysis Workflow
Sources
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. bachem.com [bachem.com]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
Application Note: Storage and Handling of Boc-His(tau-Me)-OH Stock Solutions
Abstract
This application note provides a rigorous technical guide for the preparation, storage, and handling of Boc-His(tau-Me)-OH (N-alpha-t-Butyloxycarbonyl-N-tau-methyl-L-histidine) stock solutions.[1] As a critical intermediate in the synthesis of TRH (Thyrotropin-releasing hormone) analogues and epigenetic probes, the integrity of this amino acid derivative is paramount. This guide addresses the specific physicochemical challenges of the
Scientific Background & Physicochemical Profile[2][3][4][5][6]
The Importance of Regiochemistry: Tau ( ) vs. Pi ( )
The histidine imidazole ring contains two nitrogen atoms: the pros (
-
Boc-His(tau-Me)-OH (CAS: 20898-44-6) is the specific isomer required for mimicking post-translational modifications (e.g., in actin or myosin) and for specific receptor binding in peptide therapeutics.[1]
-
Stability Implication: Unlike standard Boc-His(Trt)-OH, the methyl group on the imidazole is non-removable under standard acidolysis (TFA/HF).[1] This permanent modification alters the pKa of the imidazole, making the stock solution pH and solvent choice critical to prevent base-catalyzed racemization.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | |
| CAS Number | 20898-44-6 |
| Molecular Formula | |
| Molecular Weight | 269.30 g/mol |
| Solubility | DMSO (>50 mM), DMF, Methanol, dilute Acetic Acid |
| pKa (Imidazole) | ~6.0 (Slightly shifted due to methylation) |
| Hygroscopicity | Moderate (Boc group is hydrophobic, but imidazole is polar) |
Solvent Selection Strategy
Choosing the correct solvent is a balance between solubility, stability, and downstream compatibility.
Solvent Decision Matrix (DOT Visualization)
Figure 1: Decision logic for solvent selection based on downstream application. DMF is preferred for synthesis to avoid oxidation, while DMSO is standard for biological screening.
Protocol: Preparation of Stock Solutions
Objective: Prepare a 50 mM stock solution of Boc-His(tau-Me)-OH in DMSO with minimal water content to prevent hydrolysis.
Materials Required[1][7]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sealed under septa.
-
Note: Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf; it absorbs water rapidly.
-
-
Amber glass vials with PTFE-lined screw caps (to prevent leaching and photodegradation).[1]
-
Argon or Nitrogen gas line.
Step-by-Step Methodology
-
Equilibration (Crucial):
-
Remove the Boc-His(tau-Me)-OH vial from the freezer (-20°C).
-
STOP: Allow the closed vial to equilibrate to room temperature for at least 60 minutes inside a desiccator.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis of the Boc group over time [1].
-
-
Weighing:
-
Weigh approximately 13.5 mg of powder (for 1 mL of 50 mM solution) into a sterile, amber glass vial.
-
Record the exact mass to 0.1 mg precision.
-
-
Solubilization:
-
Inert Gas Overlay:
-
Aliquoting:
-
Divide the master stock into single-use aliquots (e.g., 50
L or 100 L). -
Trustworthiness:[1] Repeated freeze-thaw cycles cause condensation and concentration gradients (cryoconcentration), which can precipitate the peptide or accelerate degradation [2].
-
Storage & Stability Lifecycle[2][7][9][12][13][14]
Storage Conditions Matrix
| Condition | Temperature | Stability Estimate | Recommendation |
| Powder (Desiccated) | -20°C | > 2 Years | Optimal for long term.[1][6][2] |
| Solution (DMSO/DMF) | -80°C | 6 Months | Best for stock solutions.[1] |
| Solution (DMSO/DMF) | -20°C | 1 Month | Acceptable for active use.[1] |
| Solution (DMSO/DMF) | +4°C | < 1 Week | Avoid. Hydrolysis risk.[1] |
| Solution (Aqueous) | Any | < 24 Hours | Prepare immediately before use.[1] |
The Freeze-Thaw Workflow (DOT Visualization)
Figure 2: Single-use lifecycle for Boc-His(tau-Me)-OH aliquots. Refreezing is strictly prohibited to maintain concentration accuracy.
Quality Control & Troubleshooting
Self-Validating QC Check
Before using a stored stock solution for a critical synthesis step:
-
TLC Check: Spot 1
L of stock on a silica plate. Run in (90:8:2).-
Result: A single spot indicates purity. A lower
spot suggests free His(tau-Me) (Boc loss).[1]
-
-
HPLC Verification:
-
Column: C18 Reverse Phase.
-
Gradient: 5-50% Acetonitrile in Water (0.1% TFA).[1]
-
Note: The methyl group increases hydrophobicity compared to native His, increasing retention time slightly.
-
Troubleshooting Guide
-
Precipitation after thawing:
-
Cause: Moisture ingress causing DMSO saturation or cryoconcentration.
-
Remedy: Sonicate for 30s. If undissolved, discard. Do not heat >30°C as this promotes racemization.
-
-
Yellow Discoloration:
-
Cause: Oxidation of the imidazole ring or contaminants in the DMF (amines).
-
Remedy: Discard. Use fresh anhydrous solvent for the next batch.
-
References
-
National Institutes of Health (PubMed). N-tau-methylhistidine properties and synthesis. [Link] (General background on the biochemical relevance of methylhistidine isomers)
Sources
- 1. 20898-44-6|Boc-His(Bzl)-OH|BLD Pharm [bldpharm.com]
- 2. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. biomatik.com [biomatik.com]
- 4. N tau-methylhistidine: inhibitor of hepatic protein synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and turnover of protein-bound Nt-methylhistidine in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Boc-His(tau-Me)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the critical issue of racemization when coupling Boc-His(tau-Me)-OH in peptide synthesis. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific reasoning to empower you in your experimental work.
Understanding the Challenge: The Instability of the Histidine Stereocenter
Histidine is an amino acid notoriously prone to racemization during peptide synthesis.[1][2][3] The racemization of histidine is primarily catalyzed by the basicity of the unprotected π-nitrogen of the imidazole ring.[4][5] During the activation of the carboxylic acid for coupling, this nearby imidazole nitrogen can abstract the proton at the α-carbon. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer.[4] The presence of these diastereomeric impurities can be detrimental to the final peptide's biological activity and therapeutic efficacy, and they are often difficult to separate.[2]
Protecting the imidazole side chain is a crucial strategy to mitigate this issue. While Boc-His(tau-Me)-OH has the tele-nitrogen (τ or N-1) protected with a methyl group, the pros-nitrogen (π or N-3) remains a potential catalytic site for racemization. This guide will focus on strategies to minimize racemization during the coupling of this specific derivative.
Troubleshooting Guide: Addressing Racemization in Real-Time
This section is designed to help you diagnose and resolve racemization issues as they arise during your experiments.
Scenario 1: High levels of epimerization detected by HPLC analysis of the crude peptide.
-
Step 1: Evaluate Your Coupling Reagent.
-
Explanation: The choice of coupling reagent is paramount in controlling racemization. Carbodiimide reagents like DCC and DIC, when used alone, are known to promote racemization.[6] Uronium/aminium reagents like HBTU and TBTU are generally efficient but should be used with caution as excess reagent can lead to side reactions.[6] Phosphonium reagents like PyBOP and PyAOP are also highly effective.[6]
-
Solution:
-
If using a carbodiimide, ensure the addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Consider switching to a phosphonium-based reagent like PyBOP or a uronium/aminium-based reagent known for low racemization, such as HATU or HCTU.[8]
-
-
-
Step 2: Scrutinize the Base and Its Concentration.
-
Explanation: The presence of a base, particularly a strong or sterically unhindered one, can accelerate racemization by facilitating the abstraction of the α-proton.[9][10] The amount of base used is also critical.
-
Solution:
-
Avoid using an excess of base. Use the minimum amount necessary to facilitate the coupling reaction.[2]
-
Consider switching to a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIEA) to minimize racemization.[11] In some cases, a highly hindered base like 2,4,6-collidine may be beneficial.[2][9][10]
-
-
-
Step 3: Control the Reaction Temperature.
-
Explanation: Higher temperatures can significantly increase the rate of racemization.[2]
-
Solution:
-
Scenario 2: Incomplete coupling of Boc-His(tau-Me)-OH.
-
Problem: In an attempt to avoid racemization, you've used very mild conditions, which has led to an incomplete reaction.
-
Solution:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid.[11] After the initial coupling, perform a ninhydrin test to check for free amines. If the test is positive (indicating an incomplete reaction), drain the vessel and add a fresh solution of the activated Boc-His(tau-Me)-OH.[11]
-
Increase Pre-activation Time (with caution): A short pre-activation of the amino acid with the coupling reagent before adding it to the resin can improve coupling efficiency. However, prolonged pre-activation can increase the risk of racemization, so this should be optimized carefully.[11]
-
Frequently Asked Questions (FAQs)
Q1: Why is histidine so susceptible to racemization?
A: The imidazole ring in the side chain of histidine can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of a planar intermediate that can be reprotonated from either side, resulting in a loss of stereochemical purity.[2][3][4]
Q2: I'm using Boc-His(tau-Me)-OH. Isn't the imidazole ring already protected?
A: The methyl group in Boc-His(tau-Me)-OH protects the tele-nitrogen (τ or N-1) of the imidazole ring. However, the pros-nitrogen (π or N-3) is still available and can participate in the racemization mechanism. Protecting the π-nitrogen is a more effective strategy for suppressing racemization.[1][5]
Q3: What is the best coupling reagent to use with Boc-His(tau-Me)-OH to minimize racemization?
A: While there is no single "best" reagent for all situations, combinations that form active esters less prone to racemization are preferred. Using DIC in combination with an additive like HOBt or Oxyma Pure is a common and effective strategy.[6][7][11] Phosphonium reagents like BOP and PyBOP are also known to be very efficient with minimal racemization.[6][12]
Q4: Can the solvent choice affect the level of racemization?
A: Yes, the polarity of the solvent can influence the rate of racemization. In some cases, using less polar solvents may help reduce racemization.[2] However, the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid support resin.[2] N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in solid-phase peptide synthesis.[13]
Visualizing the Mechanism of Racemization
To better understand the chemical transformation that leads to the loss of stereochemical integrity, the following diagram illustrates the racemization mechanism of a histidine derivative during peptide coupling.
Caption: Racemization of an activated histidine derivative via a planar enolate intermediate.
Impact of Coupling Conditions on Racemization
The following table summarizes the qualitative impact of different experimental parameters on the extent of racemization during the coupling of histidine derivatives.
| Parameter | Condition Leading to Low Racemization | Condition Leading to High Racemization |
| Coupling Reagent | DIC/HOBt, DIC/Oxyma, BOP, PyBOP, HATU[6][7][8][12] | DCC or DIC alone[6] |
| Base | Weaker, sterically hindered bases (e.g., NMM, 2,4,6-collidine)[9][11] | Strong, non-hindered bases (e.g., TEA, excess DIEA)[9][12] |
| Temperature | Low temperature (e.g., 0°C)[2] | Elevated temperatures[2] |
| Solvent | Less polar solvents (where applicable)[2] | More polar solvents |
Recommended Experimental Protocol: Low-Racemization Coupling of Boc-His(tau-Me)-OH
This protocol provides a step-by-step methodology for coupling Boc-His(tau-Me)-OH to a resin-bound peptide using DIC and Oxyma Pure, a combination known to suppress racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-His(tau-Me)-OH (3 equivalents relative to resin loading)
-
Oxyma Pure (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the N-terminal Boc deprotection using an appropriate TFA/DCM solution.
-
Neutralize the resin with a solution of DIEA in DCM or DMF.
-
Wash the resin thoroughly with DMF to remove any residual base.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Boc-His(tau-Me)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[2][14] A negative result (e.g., yellow beads with the Kaiser test) indicates a complete reaction.
-
If the coupling is incomplete, a second coupling can be performed.[11]
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2][14]
-
Workflow for Low-Racemization Coupling
Caption: Step-by-step workflow for the low-racemization coupling of Boc-His(tau-Me)-OH.
By understanding the mechanisms of racemization and carefully selecting reagents and reaction conditions, researchers can significantly improve the stereochemical purity of peptides containing histidine. This guide provides a foundation for troubleshooting and optimizing your peptide synthesis protocols.
References
-
Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]
-
Liu, T., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]
-
Wöhr, T., et al. (2009). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 63(6), 393-399. Retrieved from [Link]
-
Md Aris, M. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Fidelity Coupling of Methylated Histidine Residues
Introduction: The "Steric-Electronic" Trap
User Query: "I am observing low coupling efficiency and significant racemization when incorporating Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH into my peptide sequence. Standard HATU/DIPEA protocols are failing. How do I fix this?"
The Scientist’s Perspective: Coupling methylated histidine residues presents a dual-threat challenge in Solid Phase Peptide Synthesis (SPPS):
-
Electronic Sabotage (Racemization): The imidazole ring acts as an intramolecular base. Even when methylated at the 1- (
) or 3- ( ) position, the remaining nitrogen can facilitate the abstraction of the acidic -proton, leading to rapid racemization during activation. -
Steric/Chemical Interference: If the imidazole is not fully protected (e.g., lacking a Trt/Bom group because the methyl group occupies one site), it remains nucleophilic. This can lead to side-chain acylation (transfer of the activated amino acid to the imidazole ring) or interference with uronium-based coupling reagents (guanidinylation).
Module 1: Diagnostic Triage
Before altering your chemistry, confirm the failure mode using this diagnostic matrix.
| Observation (LC-MS/HPLC) | Diagnosis | Root Cause |
| Doublet Peaks (Split Peak) | Racemization | Base-catalyzed abstraction of the |
| Mass +0 Da (Low UV Area) | Incomplete Coupling | Steric hindrance or rapid hydrolysis of the active ester before coupling. |
| Mass +[Amino Acid Mass] | Double Insertion | Acylation of the unprotected imidazole nitrogen, followed by a second coupling to the backbone. |
| Mass +99 Da (approx) | Guanidinylation | Reaction of the free imidazole nitrogen with HATU/HBTU (Uronium salt interference). |
Module 2: Reagent Selection & Optimization
The Golden Rule: Avoid Uronium Salts with Unprotected Imidazoles
If your methylated histidine building block (e.g., Fmoc-His(3-Me)-OH) does not have an additional protecting group (like Trt) on the imidazole ring, do not use HATU or HBTU . The free nitrogen on the imidazole can react with the uronium moiety, permanently capping the side chain (Guanidinylation).
Recommended Coupling Cocktails
Option A: The "Green" Standard (Recommended)
-
Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.
-
Why: Oxyma creates a highly reactive ester with a lower racemization profile than HOBt. DIC generates the active species in situ without the risk of guanidinylation.
-
Protocol:
-
Dissolve AA (3.0 eq) and Oxyma (3.0 eq) in DMF.
-
Add DIC (3.0 eq) immediately prior to adding to resin.
-
No Base: This method is base-free, eliminating the primary cause of racemization.
-
Option B: The Phosphonium Alternative (For Steric Bulk)
-
Reagents: PyBOP + TMP (2,4,6-Collidine).
-
Why: PyBOP is a phosphonium salt; it activates the carboxyl group effectively but does not react with the imidazole ring like HATU does.
-
Base Choice: Collidine is a weaker, more sterically hindered base than DIPEA. It is sufficient to drive the reaction but significantly reduces proton abstraction (racemization).
Comparative Efficiency Data
| Reagent System | Coupling Yield (1h) | Racemization (% D-Isomer) | Risk Factor |
| HATU / DIPEA | High (>98%) | High (5-15%) | Guanidinylation of side chain; Racemization. |
| DIC / HOBt | Moderate (85-90%) | Low (<2%) | Slow kinetics for hindered residues. |
| DIC / Oxyma | High (>97%) | Very Low (<1%) | Best balance of speed and purity. |
| PyBOP / Collidine | High (>95%) | Low (1-3%) | Good alternative if Oxyma fails. |
Module 3: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for troubleshooting methylated histidine coupling.
Figure 1: Decision tree for selecting coupling reagents and troubleshooting racemization based on histidine protection status.
Module 4: Process Parameters (Temperature & Time)
FAQ: "Can I use microwave heating to force the coupling?"
Answer: Proceed with extreme caution. While microwave irradiation improves kinetic energy to overcome steric hindrance, it exponentially increases the rate of racemization for Histidine.
Optimized Microwave Protocol for Methyl-His
If room temperature coupling (2 x 1 hour) fails, use this modified microwave cycle:
-
Temperature Limit: Strictly 50°C (Standard is often 75°C or 90°C).
-
Power: Low wattage (maintain
without overshooting). -
Base: Use DIC/Oxyma (Base-free). If base is required for solubility, use Collidine (0.1 M). Never use DIPEA/NMM at high temperatures with Histidine.
-
Time: Short bursts. 1 x 5 minutes is often sufficient. Recouple if necessary rather than extending time.
Module 5: Step-by-Step Protocol (The "Safe" Method)
This protocol is designed to maximize yield while minimizing racemization for Fmoc-His(3-Me)-OH (or 1-Me analogue).
Reagents:
-
Amino Acid: Fmoc-His(x-Me)-OH (4.0 eq)
-
Activator: Oxyma Pure (4.0 eq)
-
Coupling Agent: DIC (4.0 eq)
-
Solvent: DMF (anhydrous)
Workflow:
-
Pre-Dissolution: Dissolve the Fmoc-His(x-Me)-OH and Oxyma Pure in the minimum amount of DMF required.
-
Chilling (Optional but Recommended): Cool the solution to 0°C on an ice bath for 5 minutes.
-
Activation: Add DIC to the solution. Shake for only 30 seconds .
-
Note: Do not pre-activate for long periods. The active ester is unstable.
-
-
Coupling: Add the mixture immediately to the resin-bound peptide.
-
Incubation: Shake at Room Temperature for 60 minutes.
-
Monitoring: Perform a micro-cleavage and check via LC-MS.
-
If incomplete: Do not extend time. Wash resin and perform a second coupling using fresh reagents (Double Coupling).
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Technical Note discussing Histidine Racemization).
-
RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.[1] Green Chemistry.
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide (Comparison of HATU vs. Oxyma).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Improving solubility of Boc-His(tau-Me)-OH in coupling buffers
Diagnostic Overview (Triage)
The Problem: You are experiencing precipitation, cloudiness, or incomplete dissolution of Boc-His(tau-Me)-OH (N-alpha-t-Butoxycarbonyl-N-tau-methyl-L-histidine) in standard coupling buffers (e.g., 0.2M – 0.5M in DMF or NMP).
The Root Cause:
While the
-
Ionic Interaction (The "Salt" Trap): Many Boc-protected amino acids are supplied as DCHA (dicyclohexylammonium) salts to enhance shelf stability.[1] These salts are notoriously insoluble in standard coupling solvents and must be converted to the free acid before use.
-
Intermolecular Aggregation: At high concentrations (>0.3 M) required for automated synthesizers, the imidazole nitrogen acts as a hydrogen bond acceptor, leading to "gelation" or aggregation networks that pure DMF cannot disrupt.
Interactive Troubleshooting Guide
Use the following decision tree to identify the correct protocol for your specific situation.
Figure 1: Diagnostic logic flow for determining the correct solubilization strategy based on reagent form and concentration requirements.
Technical Protocols
Protocol A: DCHA Salt Conversion (Mandatory if Salt Form)
Use this if your bottle label mentions "DCHA" or "CHA".[1] Direct dissolution will fail.[1]
Mechanism: DCHA salts are stable solids but do not dissolve in DMF/DCM for coupling.[1] You must liberate the carboxylic acid.
-
Dissolution: Suspend the Boc-His(tau-Me)-OH·DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).[1]
-
Extraction: Transfer to a separatory funnel. Wash the organic layer 3 times with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid.[1]
-
Why: The acid protonates the DCHA amine, forcing it into the aqueous layer. The Boc-amino acid remains in the EtOAc.
-
-
Washing: Wash the EtOAc layer once with brine (saturated NaCl) to remove trapped water.[1]
-
Drying: Dry the EtOAc layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Result: You now have the Free Acid oil/foam, which is soluble in DMF.
Protocol B: Solvent Engineering (The "DMSO Spike")
Use this for high-concentration automated synthesis (Free Acid form).[1]
Mechanism: Pure DMF sometimes fails to break the hydrogen bond network of the imidazole ring at high concentrations. DMSO acts as a stronger hydrogen bond disruptor.[1]
Reagent Setup:
| Component | Standard Vol % | Optimized Vol % | Function |
|---|---|---|---|
| DMF | 100% | 80% | Primary Carrier |
| DMSO | 0% | 20% | H-Bond Disruptor |
| DIPEA | 2.0 eq | 2.0 eq | Base (Activator) |[1]
Step-by-Step:
-
Weigh the Boc-His(tau-Me)-OH (Free Acid).
-
Add DMSO first (20% of final volume).[1] Vortex until a clear slurry forms.[1]
-
Add DMF (remaining 80%).[1]
-
Critical: Do not add the coupling reagent (HATU/HBTU) until immediately before the reaction to prevent premature activation and racemization.
Protocol C: Chaotropic Salt Additive
Use this for "Stubborn" sequences or aggregation-prone peptides.[1]
Mechanism: Lithium ions (
Reagent: 0.4M LiCl in DMF. Procedure:
-
Prepare a stock solution of anhydrous LiCl in DMF (dissolving LiCl in DMF is exothermic and slow; allow to stir overnight).
-
Use this "LiCl-DMF" as the solvent to dissolve your Boc-His(tau-Me)-OH.[1]
-
Warning: LiCl is corrosive to stainless steel.[1] If using an automated synthesizer, ensure lines are flushed immediately with pure DMF after the coupling step.
Frequently Asked Questions (FAQs)
Q1: Why use Boc-His(tau-Me)-OH instead of standard Boc-His(Trt)-OH?
A: Standard Histidine is prone to racemization (conversion of L- to D- isomer) during coupling because the imidazole nitrogen can attack the activated carboxyl group.[1] The tau-methyl (
Q2: Can I use heating (Microwave) to dissolve it? A: Proceed with caution. While heating to 40-50°C can assist dissolution, excessive heat (>60°C) in the presence of base (DIPEA) can promote racemization, even with the methyl protection.[1] If you must heat, do so before adding the base.
Q3: My solution turned cloudy after adding DIPEA. Why? A: This is likely the "Zwitterionic Crash." When you add base to the free acid in DMF, you create a carboxylate anion. If the imidazole is protonated (depending on pH), the molecule can become zwitterionic and less soluble in organic media.
-
Fix: Add the DIPEA simultaneously with the coupling reagent (HATU/HBTU) directly in the reaction vessel, rather than premixing it in the amino acid bottle.
References
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] Technical Bulletin.[1]
-
Bachem. Peptide Solubility & Handling Guidelines. Technical Note.
-
PubChem. Boc-His(tau-Me)-OH Compound Summary. National Library of Medicine.[1]
Sources
Technical Support Center: Optimizing Synthesis with Boc-His(tau-Me)-OH
Subject: Minimizing Diketopiperazine (DKP) Formation
Executive Summary: The Kinetic Challenge
The formation of diketopiperazine (DKP) is a side reaction where a resin-bound dipeptide cyclizes, cleaving itself from the solid support. This is a critical failure mode when using Boc-His(tau-Me)-OH , particularly when this residue is at the C-terminus or penultimate position.
While
The Solution: You cannot stop the thermodynamics of cyclization, but you can beat the kinetics. This guide details the In Situ Neutralization protocol and PAM Resin selection as the primary defenses.
Mechanism of Failure
To prevent DKP, one must understand the "race" occurring in your reaction vessel.
-
The Competitors:
-
The Aggressor (DKP): The free amine of the dipeptide attacks the benzyl ester anchoring the peptide to the resin.
-
The Defender (Coupling): The incoming activated amino acid reacts with the free amine to form a tripeptide.
-
In standard Boc protocols (separate neutralization washes), the amine is left free in a basic environment for minutes before the next amino acid arrives. This is when DKP happens.[1][2]
Visualizing the Pathway
Figure 1: The kinetic competition between productive coupling and destructive DKP formation. Standard neutralization washes expose the free amine to cyclization conditions without an electrophile present.
Strategic Protocol: In Situ Neutralization
The most effective method to suppress DKP with Boc-His(tau-Me)-OH is to eliminate the time the dipeptide exists as a free amine without an activated amino acid present.
Protocol Standard: Schnölzer & Kent (1992) High-Efficiency Boc Protocols.
Step-by-Step Workflow
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes). Do not use scavengers unless Trp/Met are present.
-
Flow Wash: DMF wash (1 x 30 sec).
-
Coupling (The Critical Step):
-
Prepare Reagents: Dissolve the next Boc-amino acid (0.4 M) and HBTU (0.36 M) in DMF.
-
Activation: Add DIEA (0.6 M) to the amino acid/HBTU mixture.
-
Immediate Addition: Add this activated mixture directly to the protonated (TFA salt) resin.
-
Reaction: The excess base neutralizes the resin-bound amine at the exact moment the high-concentration activated ester is available.
-
| Parameter | Standard Protocol (Risky) | In Situ Neutralization (Safe) |
| State of Resin | Neutralized, washed, waiting | Protonated (Salt) until coupling |
| Reagents | DCC/HOBt or separate DIEA wash | HBTU/DIEA (added simultaneously) |
| Coupling Time | 1-2 Hours | 10-20 Minutes |
| DKP Risk | High | Negligible |
Resin Selection: The Foundation
The stability of the ester bond anchoring the peptide to the resin dictates the rate of DKP formation.
-
Merrifield Resin: Contains a benzyl ester. The electron density makes the carbonyl carbon moderately susceptible to nucleophilic attack.
-
PAM Resin (Phenylacetamidomethyl): Contains an electron-withdrawing group between the phenyl ring and the resin backbone. This reduces the electron density at the ester oxygen, but crucially, the structure makes the ester bond roughly 100 times more stable to acidolysis (TFA) and significantly more resistant to aminolysis (DKP) than standard Merrifield resin.
Recommendation: Always use Boc-AA-PAM Resin when synthesizing sequences containing His(tau-Me) near the C-terminus.
Troubleshooting & FAQs
Q1: I am seeing a massive drop in loading after coupling the third amino acid. What happened?
Diagnosis: You likely formed DKP. The dipeptide cyclized and fell off the resin, leaving a free hydroxyl group (hydroxymethyl resin) behind. Fix:
-
Eliminate separate neutralization steps (10% DIEA washes).
-
Use HBTU/HATU activation for the third amino acid to ensure instantaneous coupling.
Q2: Does the tau-methyl group on Histidine make DKP worse?
Technical Insight: The methyl group itself does not chemically accelerate the nucleophilic attack (unlike a Proline conformation). However, it adds steric bulk . If the next amino acid (AA3) is also bulky (e.g., Ile, Val, or another His), the coupling rate (
Q3: Can I use Fmoc chemistry instead?
Analysis: If you are using Boc -His(tau-Me)-OH, you are locked into Boc chemistry. If you switch to Fmoc -His(tau-Me)-OH, DKP is actually more prevalent because the Fmoc deprotection (Piperidine) creates a basic environment perfect for cyclization. Verdict: Stick to Boc chemistry with in situ neutralization; it is generally safer for preventing DKP than standard Fmoc protocols for "difficult" dipeptides.
Q4: How do I verify if DKP is forming?
Test: Perform the Ninhydrin Test (Kaiser Test) after the coupling of the 3rd amino acid.
-
Scenario A: Test is Negative (Colorless). Good, coupling worked.
-
Scenario B: Test is Positive (Blue). Coupling failed.
-
Scenario C: Test is Negative, but final cleavage yields no peptide. This is DKP. The resin lost the peptide, and the "negative" test is actually testing the empty hydroxymethyl resin (which doesn't react with ninhydrin).
References
-
Gisin, B.F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta.
- Establishes the foundation for stable resin linkages (PAM precursors)
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S.B.H. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.
- The authoritative protocol for "In Situ Neutralization" to prevent DKP and aggreg
-
Merrifield, R.B. (1963). Solid Phase Peptide Synthesis.[1][2][3][5][6][7][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
- Foundational text on the benzyl ester linkage susceptibility.
Sources
- 1. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 6. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues in Methyl-Histidine Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and practical solutions for managing peptide aggregation, with a specific focus on challenges introduced by the incorporation of methyl-histidine residues. As Senior Application Scientists, we have designed this guide to not only offer protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your experimental work.
Understanding the Challenge: The Impact of Histidine Methylation
Peptide aggregation is a complex process driven by factors both intrinsic to the peptide's sequence and extrinsic to its environment.[1][2] Histidine, with the pKa of its imidazole side chain near physiological pH (~6.0), is a particularly influential residue.[3] Its protonation state is highly sensitive to small pH changes, which can dramatically alter a peptide's net charge, solubility, and aggregation propensity.[4][5][6]
When histidine is methylated, its fundamental physicochemical properties are altered, introducing unique challenges.[7]
-
Fixation of Tautomeric State and Protonation: Methylation fixes the protonation and tautomeric state of the imidazole ring.[7]
-
Increased Hydrophobicity and Volume: The addition of a methyl group increases the molecular volume and hydrophobicity of the side chain.[7]
-
Altered Charge Characteristics:
-
1-Methyl-histidine (1-MeH): Methylation at the N1 position (τ, tele) lowers the pKa of the N3 nitrogen, making it more difficult to protonate. This can reduce the positive charge potential of the side chain in acidic conditions compared to native histidine.
-
3-Methyl-histidine (3-MeH): Methylation at the N3 position (π, pros) results in a permanent positive charge on the imidazole ring, regardless of the solution's pH.[8]
-
These modifications can disrupt the delicate balance of forces that keep a peptide soluble, often leading to unexpected and persistent aggregation.
Frequently Asked Questions (FAQs)
Q1: My methyl-histidine peptide precipitated immediately upon reconstitution in water. What happened?
A1: This is a common issue. Immediate precipitation suggests the peptide is highly insoluble at neutral pH. The primary cause is likely that the peptide's net charge is near zero at this pH (approaching its isoelectric point, pI), minimizing electrostatic repulsion and maximizing hydrophobic interactions or intermolecular hydrogen bonding that drives aggregation.[9] The increased hydrophobicity from the methyl group can exacerbate this.[7]
Q2: I've tried adjusting the pH, but the peptide still won't dissolve. Why isn't it working?
A2: If your peptide contains 3-methyl-histidine, its positive charge is permanent and will not change with pH. Therefore, pH adjustments will only affect other ionizable residues (Asp, Glu, Lys, Arg, Tyr, Cys, and the termini). If the peptide contains 1-methyl-histidine, pH can still modulate charge, but its pKa is different from standard histidine. For highly hydrophobic or aggregation-prone sequences, charge modulation alone may be insufficient to overcome the powerful non-covalent forces driving aggregation.[10]
Q3: Can I use organic solvents like DMSO to dissolve my peptide?
A3: Yes, absolutely. For highly hydrophobic peptides, dissolving them first in a minimal amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a standard and highly effective strategy.[11] This disrupts the hydrophobic interactions causing aggregation. Once the peptide is dissolved in DMSO, you can slowly add your aqueous buffer to the peptide solution with constant vortexing.[11] Be aware that high concentrations of DMSO can be incompatible with some biological assays.
Q4: How do I know if my "dissolved" peptide is actually forming small, soluble aggregates?
A4: Visual clarity is not a definitive indicator of a monomeric solution. Peptides can form small, soluble oligomers or nano-sized aggregates that are not visible to the naked eye.[12] These can compromise experimental results. Techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC-HPLC) are essential for confirming the monodispersity of your peptide solution.[1][13][14]
Systematic Troubleshooting Guide
When encountering an aggregation issue, a systematic approach is more effective than random attempts. This guide provides a logical workflow from initial assessment to advanced solubilization protocols.
Caption: Key techniques for characterizing peptide aggregation.
-
Dynamic Light Scattering (DLS): An excellent first-pass technique to quickly determine if a solution contains a range of particle sizes. [1][14]It is very sensitive to the presence of even trace amounts of large aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): The gold standard for quantifying the relative amounts of monomer, dimer, and higher molecular weight species. [13]It provides a detailed profile of the oligomeric state of the peptide in solution.
-
UV-Vis Spectroscopy: The simplest method. An increase in turbidity or light scattering at higher wavelengths (e.g., 340-600 nm) is a qualitative indicator of large, insoluble aggregate formation. [15]* Thioflavin T (ThT) Fluorescence Assay: Specifically used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. An increase in fluorescence intensity upon binding of ThT is indicative of fibrillogenesis.
Experimental Protocols
Protocol 1: Systematic Solubilization Screen
This protocol provides a step-by-step method for efficiently testing multiple solubilization conditions using a small amount of peptide.
-
Preparation: Aliquot 5-10 small, equal amounts (e.g., 0.1 mg) of your lyophilized peptide into separate low-bind microcentrifuge tubes.
-
Solvent Preparation: Prepare a set of test solvents:
-
A: Deionized Water
-
B: 10% Acetic Acid
-
C: 0.1% Ammonium Hydroxide
-
D: 50% Acetonitrile in Water
-
-
Initial Screen: Add a calculated volume of each solvent to a separate peptide aliquot to achieve a target concentration of 1 mg/mL. Vortex each tube for 2 minutes.
-
Visual Assessment: Visually inspect each tube for clarity. Note any that are clear, hazy, or have visible precipitate.
-
Sonication: Place the tubes that are not clear into a bath sonicator for 10 minutes. [16]Re-assess visually.
-
Organic Solvent Test: For an aliquot that failed to dissolve, carefully evaporate the aqueous solvent under vacuum. Attempt to dissolve the residue in a minimal volume of DMSO (e.g., 10 µL), then slowly add water (Solvent A) with vortexing to the target concentration.
-
Confirmation: For any condition that yields a clear solution, confirm the aggregation state using DLS or SEC-HPLC as described below. Centrifuge the solution at >10,000 x g for 5 minutes and analyze the supernatant to remove any large, non-dissolved particulates. [11]
Protocol 2: Basic Aggregation Analysis by DLS
-
Sample Preparation: Prepare your peptide solution in the desired buffer, filtered through a 0.02 µm or 0.1 µm filter to remove dust and extraneous particles. The final peptide concentration should be within the instrument's optimal range (typically 0.1-1.0 mg/mL).
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature (e.g., 25°C).
-
Measurement: Transfer the filtered peptide solution to a clean, dust-free cuvette. Place the cuvette in the instrument.
-
Data Acquisition: Set the instrument to acquire data for a suitable duration (e.g., 10-15 runs of 10 seconds each). The software will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use an autocorrelation function to calculate the particle size distribution.
-
Monomeric Sample: The output should show a single, narrow peak corresponding to the expected hydrodynamic radius of the peptide monomer. The polydispersity index (PDI) should be low (<0.2).
-
Aggregated Sample: The output will show multiple peaks or a single very broad peak at a larger size. The PDI will be high (>0.3), indicating a heterogeneous population of sizes.
-
References
-
Vertex AI Search Result [3]2. Vertex AI Search Result [17]3. Vertex AI Search Result [18]4. Vertex AI Search Result [7]5. Vertex AI Search Result [19]6. Vertex AI Search Result [4]7. Vertex AI Search Result [5]8. Vertex AI Search Result [6]9. Vertex AI Search Result [12]10. Vertex AI Search Result [20]11. Vertex AI Search Result [10]12. Vertex AI Search Result [21]13. Vertex AI Search Result [1]14. Vertex AI Search Result [22]15. Vertex AI Search Result 16. Vertex AI Search Result [23]17. Vertex AI Search Result 18. Vertex AI Search Result [8]19. Vertex AI Search Result [24]20. Vertex AI Search Result [15]21. Vertex AI Search Result [16]22. Vertex AI Search Result [13]23. Vertex AI Search Result [25]24. Vertex AI Search Result [26]25. Vertex AI Search Result [9]26. Vertex AI Search Result [14]27. Vertex AI Search Result 28. Vertex AI Search Result 29. Vertex AI Search Result [27]30. Vertex AI Search Result [28]31. Vertex AI Search Result 32. Vertex AI Search Result 33. Vertex AI Search Result
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of acidic pH on the adsorption and lytic activity of the peptides Polybia-MP1 and its histidine-containing analog in anionic lipid membrane: a biophysical study by molecular dynamics and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH sensitivity of histidine-containing lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aggregation and membrane permeabilizing properties of designed histidine-containing cationic linear peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. SMPDB [smpdb.ca]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 23. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 27. researchgate.net [researchgate.net]
- 28. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying impurities in commercial Boc-His(tau-Me)-OH batches
Technical Support Center: Impurity Profiling of Boc-His(tau-Me)-OH
Product: Boc-His(tau-Me)-OH (N-α-t-Butyloxycarbonyl-N-τ-methyl-L-histidine) Application: Solid Phase Peptide Synthesis (SPPS), GnRH Agonist/Antagonist Development Document Type: Troubleshooting Guide & FAQ[1]
Executive Summary: The Criticality of Isomer Definition
In peptide therapeutics, the specific methylation site on the histidine imidazole ring (
-
Regioisomers: Contamination with
-methyl histidine (Boc-His(pi-Me)-OH).[1] -
Enantiomers: Presence of D-His(tau-Me) (Racemization).[1]
-
Incomplete Alkylation: Residual Boc-His-OH.
This guide provides authoritative, self-validating protocols to detect and quantify these impurities.
Module 1: Regioisomer Identification (The "Pi" vs. "Tau" Problem)
Q: My peptide shows a shift in retention time or reduced potency. Could I have the wrong methyl-histidine isomer?
A: Yes. The methylation of histidine is regioselective but rarely 100% specific. If your batch contains the
Troubleshooting Protocol: Distinguishing Isomers via NMR
The most definitive method to distinguish
The Mechanism:
- -Methyl (1-Me): The methyl group is attached to N1.[1] It is spatially adjacent to both the H-2 proton (between nitrogens) and the H-5 proton (adjacent to the side chain anchor, C4).[1]
-
-Methyl (3-Me): The methyl group is attached to N3.[1] It is adjacent to the H-2 proton but distant from H-5.[1] Instead, it is close to the side-chain
-protons attached to C4.[1]
The Experiment:
-
Dissolve 5-10 mg of the sample in DMSO-d6.
-
Irradiate the methyl singlet (typically ~3.6 - 3.8 ppm).[1]
-
Observe the NOE enhancement of aromatic protons.
| Isomer | Methyl Position | NOE Signal to H-2? | NOE Signal to H-5? | NOE Signal to |
| N3 (Tele) | YES | NO | YES | |
| N1 (Pros) | YES | YES | NO |
Technical Insight: If you see enhancement of two aromatic protons upon irradiating the methyl group, your batch is contaminated with the
isomer.
Module 2: Enantiomeric Purity (Detecting D-Isomers)
Q: I see a "shoulder" on my main peak in HPLC. Is this racemization?
A: It is highly likely.[1] Histidine derivatives are prone to racemization during synthesis and storage. Standard C18 HPLC often fails to separate the D-isomer from the L-isomer.[1]
Troubleshooting Protocol: Marfey’s Analysis
We recommend Marfey’s Method (derivatization with FDAA) over direct chiral HPLC for troubleshooting because it amplifies the separation factor (
Protocol:
-
Hydrolysis: Dissolve 1 mg of Boc-His(tau-Me)-OH in 0.5 mL 6N HCl. Heat at 110°C for 24 hours (removes Boc).[1] Dry under nitrogen.
-
Derivatization: Resuspend in 100
L water. Add 200 L 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone and 40 L 1M NaHCO3.[1] Heat at 40°C for 1 hour. -
Quench: Add 40
L 1M HCl. Dilute with mobile phase. -
Analysis: Inject on C18 HPLC.
HPLC Parameters for Marfey's Analysis:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 50% B over 40 minutes |
| Detection | UV at 340 nm (Specific to the dinitrophenyl moiety) |
Interpretation:
-
L-L Diastereomer (Target): Elutes later (typically).[1]
-
L-D Diastereomer (Impurity): Elutes earlier.[1]
-
Note: Run a standard of L-His(tau-Me) and D-His(tau-Me) to confirm elution order, as the methyl group can influence hydrophobic interaction.[1]
Module 3: Chemical Purity & Cross-Contamination
Q: What is the best HPLC method to separate the unmethylated Boc-His-OH from my product?
A: The methyl group adds hydrophobicity, but the imidazole pKa shift makes separation pH-dependent. An Ion-Pairing Method is superior to standard TFA gradients for this specific separation.[1]
Recommended HPLC Method (Ion-Pairing)
This method sharpens the peaks of basic histidine derivatives and maximizes the resolution between methylated and unmethylated species.
| Parameter | Condition |
| Column | C18, 5 |
| Mobile Phase | Buffer: 15 mM Sodium Octane Sulfonate + 20 mM Potassium Phosphate (pH 3.[1]0) Organic: Acetonitrile |
| Ratio | Isocratic 85:15 (Buffer:ACN) or shallow gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV 210 nm |
Expected Elution Order:
-
Boc-His-OH (Most Polar, elutes first)
-
Boc-His(pi-Me)-OH (Intermediate)
-
Boc-His(tau-Me)-OH (Target, elutes last due to effective shielding of N3)
Visual Troubleshooting Workflow
The following diagram illustrates the logical flow for identifying an unknown impurity in your batch.
Caption: Logical workflow for distinguishing regioisomers and enantiomers in Boc-His(tau-Me)-OH batches.
References
-
Regioisomer Separation (HPLC/MS): Siachos, N., et al. (2025).[1] Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... MDPI.[1][2] Available at: [Link][1]
-
NMR Characterization: Li, S., et al. (2014).[1] Differentiation of histidine tautomeric states using 15N selectively filtered 13C solid-state NMR spectroscopy. Journal of Magnetic Resonance. Available at: [Link]
-
Marfey's Method: Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][3][4][5][6] Available at: [Link]
-
Ion Mobility MS: Bilgin, N., et al. (2016).[1] Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications.[1][7] Available at: [Link]
Sources
- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-His(Tos)-OH Novabiochem 35899-43-5 [sigmaaldrich.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
NMR characterization of Boc-His(tau-Me)-OH regioisomers
Definitive Guide: NMR Characterization of Boc-His( -Me)-OH Regioisomers
Executive Summary
In peptide therapeutics and catalytic site modeling, the precise regio-chemistry of the histidine imidazole ring is non-negotiable. The methylation of the histidine side chain can occur at either the
This guide provides a rigorous, self-validating NMR protocol to distinguish these regioisomers. Unlike HPLC, which relies on relative retention times of known standards, 2D-HMBC NMR offers absolute structural proof by correlating the methyl protons to the imidazole ring's carbon framework.
Part 1: The Challenge – (Tele) vs. (Pros)
The nomenclature of histidine derivatives is frequently a source of confusion. We adhere to the IUPAC convention where the side chain is attached to C4 (or C5 depending on historical context, but consistently defined relative to nitrogens below).
-
-Methyl (
-Me): The "far" nitrogen. This isomer is often biologically active in specific signaling pathways. -
-Methyl (
-Me): The "near" nitrogen. Often a synthetic byproduct or a distinct biomarker.
Structural Logic:
- -isomer (3-Me): The methyl group is attached to N3.
- -isomer (1-Me): The methyl group is attached to N1.
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and the critical HMBC correlations that differentiate the isomers.
Figure 1: HMBC Correlation Logic. The
Part 2: Comparative Analysis of Characterization Methods
While High-Performance Liquid Chromatography (HPLC) is standard for purity checks, it fails as a primary identification tool without expensive, certified reference standards for both isomers. NMR provides an ab initio determination.
| Feature | 2D HMBC NMR (Recommended) | 1D | HPLC / UPLC |
| Primary Output | C-H Connectivity (3-bond) | Chemical Shift ( | Retention Time ( |
| Certainty | Absolute (Structural Proof) | Inferred (Requires Reference) | Relative (Drifts with pH/Column) |
| Regioisomer Distinction | Definitive (Quaternary vs. Methine C) | Ambiguous (Peaks overlap) | Good separation, but identity unknown |
| Sample Requirement | ~5-10 mg | ~1-2 mg | < 0.1 mg |
| Time to Result | 1-4 Hours | 10 Minutes | 30 Minutes |
Why 1D NMR is insufficient:
The chemical shift of the methyl group (
Part 3: The Protocol (Self-Validating System)
This protocol is designed to be self-validating. If the diagnostic cross-peaks are not observed, the experiment must be re-optimized (usually by adjusting the long-range coupling delay) rather than guessing.
Step 1: Sample Preparation[1]
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO prevents aggregation of the peptide backbone and often provides sharper lines for the imidazole protons, which are prone to exchange broadening in chloroform.
-
-
Concentration: Dissolve 10–15 mg of sample in 600
L of solvent. -
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
Step 2: Acquisition Parameters
-
1D Proton (
H):-
Sweep width: 12-14 ppm (to capture downfield imidazole protons).
-
Scans: 16-32.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical Parameter: Optimize for long-range coupling constants (
) of 8 Hz . -
Note: Imidazole ring couplings are typically 6-10 Hz. Setting the delay for 8 Hz ensures detection of the diagnostic
-Me to Ring-Carbon correlations. -
Scans: 32-64 per increment (depending on concentration).
-
Step 3: Data Interpretation Workflow
The "Quaternary Check" Rule:
To assign the regioisomer, look at the correlations from the Methyl protons (singlet,
-
Locate Methyl Signal: Identify the strong singlet in the 3.5–4.0 ppm range.
-
Trace HMBC Cross-peaks: Look for correlations in the Carbon dimension (110–140 ppm).
-
Count the Correlations: You will see two correlations.
-
One to C2 (N-CH-N): This carbon is between the two nitrogens.[2] It usually appears around 135-140 ppm.
-
One to C4 or C5 : This is the differentiator.
-
-
Apply the Logic:
-
Is the second carbon Quaternary? (Check 13C/DEPT spectrum: Does this carbon have no attached protons?)
-
YES (Quaternary, C4): It is Boc-His(
-Me)-OH . -
NO (Methine, C5, has proton): It is Boc-His(
-Me)-OH .
-
-
Part 4: Experimental Data Summary
The following table summarizes typical chemical shifts (in DMSO-
| Signal | Atom Type | Diagnostic Feature | ||
| Methyl ( | 1D shift is unreliable alone. | |||
| C2 ( | N-CH-N | Common to both. | ||
| C4 ( | C-SideChain | — | Diagnostic for | |
| C5 ( | C=CH-N | Diagnostic for | ||
| HMBC Pattern | Me | Me | Me | Definitive Proof. |
Decision Tree for Purity Validation
Figure 2: Analytical workflow for assigning regioisochemistry based on HMBC data.
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Recommendations 1983. [Link]
-
Li, S., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1153–1155. [Link]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140. [Link]
- Alewood, P. F., et al. (1984). The preparation and characterization of N-methylhistidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1984, 1-6.
Distinguishing N1-methyl vs N3-methyl histidine using 1H NMR
Distinguishing N1-Methyl vs. N3-Methyl Histidine: A H NMR Guide
Content Type: Technical Comparison & Experimental Protocol Audience: Senior Researchers, Medicinal Chemists, Structural Biologists
Executive Summary
Differentiation between N1-methylhistidine (1-MeHis,
The Definitive Distinction:
While 1D
-
1-MeHis (
-isomer): The N-methyl group is spatially proximal to the side-chain ( -CH ). Strong NOE observed. -
3-MeHis (
-isomer): The N-methyl group is spatially distal to the side-chain. NOE to -CH is absent; NOE to Ring H2/H5 is dominant.
Nomenclature & Structural Logic
Confusion in literature arises from conflicting numbering systems (Biochemical vs. IUPAC). This guide utilizes the unambiguous Pros (
| Common Name | Greek Symbol | Structural Definition | IUPAC (Organic) | Biochemical |
| 1-Methylhistidine | Methyl on Nitrogen NEAR the side chain (C4) | 3-methylhistidine | 1-methylhistidine | |
| 3-Methylhistidine | Methyl on Nitrogen FAR from the side chain (C4) | 1-methylhistidine | 3-methylhistidine |
Critical Note: In this guide, "1-MeHis" refers to the
-isomer (Biochemical convention), and "3-MeHis" refers to the-isomer.
Comparative Analysis: H NMR Fingerprinting
A. Chemical Shift Trends (D O, pH 7.0)
The methylation of the imidazole nitrogen deshields the adjacent ring protons and alters the electronic environment.
| Signal | Diagnostic Feature | ||
| N-CH | |||
| H2 (Ring) | H2 is between the two nitrogens; shifts are similar but pH-dependent. | ||
| H5 (Ring) | H5 is adjacent to the | ||
| Multiplet | Multiplet | Coupling patterns differ due to ring conformation changes. |
Note: Exact ppm values are highly sensitive to pH, concentration, and ionic strength. Do not rely solely on 1D peak position.
B. The "Killer" Experiment: NOE Connectivity
The spatial arrangement of the methyl group relative to the alanyl side chain is the only invariant parameter.
-
-Isomer (1-MeHis): The methyl group is on N
, which is adjacent to the carbon carrying the side chain (C4). The distance between the N-Methyl protons and the -CH protons is < 5 Å. -
-Isomer (3-MeHis): The methyl group is on N
, separated from the side chain by C5. The distance is too great for a significant NOE.
Experimental Protocol
Workflow Logic
The following decision tree outlines the logical path to definitive assignment.
Caption: Logical workflow for distinguishing histidine methyl isomers using NOE connectivity.
Step-by-Step Methodology
1. Sample Preparation
-
Solvent: Dissolve 1-5 mg of sample in 600
L of D O (99.9%). -
pH Adjustment: Adjust pH to 7.0 using dilute DCl or NaOD.
-
Why? The imidazole ring pKa is ~6.0. At pH 7.0, the ring is predominantly neutral, minimizing exchange broadening and stabilizing chemical shifts.
-
-
Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (
0.00 ppm). Avoid TMS in aqueous solutions due to solubility issues.
2. Acquisition Parameters
-
1D
H NMR:-
Spectral Width: 12 ppm (to capture downfield H2).
-
Scans: 16-64 (S/N > 50).
-
Suppression: Presaturation of HDO signal is required.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing Time (
): 300 - 500 ms . -
Insight: Small molecules (MW < 1000) often fall in the "zero-crossing" region for NOE. If NOE signals are weak or absent, switch to ROESY (Rotating-frame Overhauser Effect), which always yields positive cross-peaks.
-
Points: 2048 (t2) x 256 (t1).
-
3. Data Analysis
-
Locate the Methyl Singlet: Look for a sharp 3H singlet in the 3.6 – 3.8 ppm region.
-
Locate Side Chain Protons: Identify the
-CH multiplet (typically 3.0 – 3.3 ppm) and -CH (typically 3.9 – 4.0 ppm). -
Check Cross-Peaks:
-
Draw a trace from the Methyl singlet.
-
-Isomer: You will see a cross-peak at the frequency of the
-CH . -
-Isomer: You will see cross-peaks to the aromatic H2 and H5, but the
-CH region will be empty.
-
Troubleshooting & Self-Validation
| Issue | Probable Cause | Solution |
| Broad Lines | Intermediate exchange rate at pKa (~6.0). | Adjust pH to < 2.0 (fully protonated) or > 9.0 (fully deprotonated) to sharpen lines. Note that shifts will change. |
| No NOE Signal | Molecular tumbling rate is unfavorable ( | Use ROESY. ROESY cross-peaks are always positive (opposite phase to diagonal) regardless of molecular weight. |
| Overlapping Peaks | Complex mixture (e.g., urine/plasma). | Use HSQC ( |
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." IUPAC Gold Book. [Link]
-
Aranibar, N., et al. (2011).[2] "Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling." Analytical Biochemistry. [Link]
-
Wishart, D.S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research. (For reference chemical shifts). [Link]
-
Claridge, T.D.W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (For NOE/ROESY protocols). [Link]
Sources
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Boc-His(tau-Me)-OH vs. Fmoc-His(tau-Me)-OH
Executive Summary
Verdict: Boc-His(tau-Me)-OH offers superior stereochemical stability for peptides requiring high purity, while Fmoc-His(tau-Me)-OH provides operational convenience at the cost of increased racemization risk.
For critical drug development applications where the stereochemical integrity of the Methyl-Histidine residue is non-negotiable, the Boc strategy is the recommended gold standard . The intrinsic basicity of the
The Core Challenge: Imidazole Basicity & Racemization
To understand the stability difference, one must look beyond the
Unlike standard Histidine protected with electron-withdrawing groups (e.g., Trt, Boc, Dnp), His(tau-Me) retains the basic character of the imidazole ring. The methyl group is electron-donating, potentially increasing the basicity of the imidazole compared to native histidine.
The Racemization Mechanism
Racemization occurs via the "self-catalyzed" abstraction of the
-
Base Availability: The unsubstituted
(pros) nitrogen acts as a local base. -
Proton Abstraction: It abstracts the acidic
-proton from the activated amino acid ester. -
Enolization: This forms a planar, achiral enolate intermediate.
-
Reprotonation: The proton returns non-stereoselectively, yielding a mix of L- and D-isomers.
In Fmoc chemistry , the repeated exposure to 20% Piperidine (a secondary amine base) during every deprotection cycle exacerbates this risk for His(tau-Me) residues already incorporated into the chain. In Boc chemistry , the deprotection reagent is TFA (acid), which protonates the imidazole, effectively "locking" it against acting as a base.
Figure 1: Mechanism of self-catalyzed racemization in N-methyl histidine derivatives.
Comparative Stability Profile
The following table synthesizes chemical stability data with process-inherent risks.
| Feature | Boc-His(tau-Me)-OH | Fmoc-His(tau-Me)-OH |
| Shelf-Life Stability | High. Stable indefinitely at 4°C. | High. Stable indefinitely at 4°C. |
| Coupling Racemization | Low. Neutralization is brief (DIEA). | Moderate. Requires careful base management. |
| On-Resin Stability | Excellent. Exposed to TFA (Acid).[1] Protonated imidazole is inert. | Compromised. Exposed to Piperidine (Base).[2][3] Risk of epimerization per cycle.[4] |
| Solubility (DMF) | High. Generally >0.5 M. | Moderate. Can aggregate; often requires NMP. |
| Side Chain Stability | Complete. Methyl group is acid-stable. | Complete. Methyl group is base-stable. |
| Process Compatibility | Requires HF/TFMSA for final cleavage. | Standard TFA cleavage. |
Experimental Protocols
Protocol A: Optimized Coupling of Fmoc-His(tau-Me)-OH
Objective: Minimize racemization during the critical anchoring step in Fmoc SPPS.
Principle: Avoid strong bases (like DIEA) during activation. Use "base-free" or weak-base activation methods to keep the imidazole protonated or less active.
Materials:
-
Fmoc-His(tau-Me)-OH
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
DIC (Diisopropylcarbodiimide)
-
DMF (Dimethylformamide)
Workflow:
-
Dissolution: Dissolve Fmoc-His(tau-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes.
-
Coupling: Add mixture to the resin.
-
Reaction Time: Allow to react for 60 minutes at Room Temperature. Avoid heating.
-
Monitoring: Check completion via Kaiser Test. If incomplete, re-couple using fresh reagents rather than extending time.
Why this works: Oxyma/DIC creates a highly reactive ester at near-neutral pH (approx. pH 4-5 in solution), significantly reducing the ability of the imidazole nitrogen to abstract the
Protocol B: Assessing Racemization (Marfey’s Method Variant)
Objective: Quantify D-isomer content in the final peptide.
Method:
-
Hydrolysis: Hydrolyze peptide (approx. 0.5 mg) in 6N HCl at 110°C for 24 hours.
-
Derivatization: Dry sample. Redissolve in water. Add FDAA (Marfey’s Reagent) and NaHCO3. Incubate at 40°C for 1 hour.
-
Quenching: Add HCl to stop reaction.
-
Analysis: Analyze via C18 RP-HPLC.
-
Mobile Phase: TEAP/Acetonitrile gradient.
-
Detection: UV 340 nm.
-
Reference: Compare retention times against authentic L-His(tau-Me) and D-His(tau-Me) standards treated identically.
-
Strategic Selection Guide
The choice between Boc and Fmoc derivatives should be dictated by the peptide's complexity and the position of the Histidine.
Figure 2: Decision matrix for selecting the appropriate protecting group strategy.
Recommendation for Drug Development
For GMP manufacturing or lead optimization where <0.5% D-isomer is required:
-
Primary Choice: Boc-His(tau-Me)-OH . The acid cycles of Boc chemistry provide a "safety net" that chemically precludes the primary mechanism of racemization.
-
Secondary Choice: Fmoc-His(tau-Me)-OH, strictly utilizing DIC/Oxyma activation and limiting total exposure to Piperidine (e.g., using 20% Piperidine with 0.1M HOBt to suppress base-catalyzed side reactions).
References
-
BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. Retrieved from
-
Merck Millipore (Novabiochem). (2015). Novabiochem Letters: Histidine Racemization and Side-Chain Protection. Retrieved from
-
BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from
-
University of Bristol. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. European Peptide Society. Retrieved from
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from
Sources
Validating regio-purity of Boc-His(tau-Me)-OH starting materials
Validating Regio-Purity of Boc-His(tau-Me)-OH Starting Materials
Executive Summary
In the precise world of peptide therapeutics and solid-phase peptide synthesis (SPPS), the regio-chemical integrity of starting materials is non-negotiable. For histidine derivatives, specifically Boc-His(tau-Me)-OH (N
This guide provides a comparative technical analysis of validation methods for distinguishing N
The Challenge: The vs. Conundrum
Histidine contains an imidazole ring with two nitrogen atoms:
-
N
(pros, near, N1): The nitrogen closer to the amino acid side chain (in crystallographic numbering, often designated N1). -
N
(tele, far, N3): The nitrogen further from the side chain.
While commercial synthesis targets the N
-
Altered pKa: Shifting the buffering capacity and protonation state of the final peptide.
-
Steric Clashes: Disrupting peptide secondary structure (e.g.,
-helices). -
Loss of Coordination: Preventing zinc/metal binding in metalloproteins.
Comparative Analysis of Validation Methods
We evaluated three primary methodologies for validating regio-purity. The comparison focuses on Specificity , Sensitivity , and Throughput .
Table 1: Analytical Method Comparison Matrix
| Feature | Method A: 1H-NMR (NOE) | Method B: RP-HPLC (UPLC) | Method C: X-Ray Crystallography |
| Primary Utility | Structural Confirmation (Gold Standard) | Routine QC & Quantitation | Absolute Configuration |
| Differentiation Basis | Spatial proximity of Methyl protons to Ring protons | Hydrophobicity & Solvation (Retention Time) | 3D Electron Density Map |
| Sample Requirement | ~10-20 mg (Non-destructive) | < 1 mg (Destructive) | Single Crystal (Difficult to grow) |
| Limit of Detection | ~1-2% impurity | < 0.1% impurity | N/A (Qualitative) |
| Throughput | Low (15-30 min/sample) | High (5-10 min/sample) | Very Low (Days/Weeks) |
| Verdict | Mandatory for Lot Validation | Mandatory for Batch QC | Reference Only |
Deep Dive: The Self-Validating Protocols
Method A: 1H-NMR & NOE Difference Spectroscopy (The Expert's Choice)
Standard 1D 1H-NMR can be ambiguous due to solvent-dependent chemical shift drifting. The only self-validating NMR method relies on the Nuclear Overhauser Effect (NOE) , which detects protons close in space (< 5 Å).
The Causality:
-
N
-Methyl (1-Me): The methyl group is adjacent to the side-chain attachment point (C4) and the C2 proton. It is spatially distinct from the C5 proton. -
N
-Methyl (3-Me): The methyl group is adjacent to the C2 proton and the C4 proton (or C5 depending on numbering convention used). -
Correction for Boc-His(Me)-OH: The definitive marker is the interaction with the imidazole ring protons (H-2 and H-5) .
Protocol:
-
Solvent: Dissolve 15 mg of Boc-His(tau-Me)-OH in 600 µL DMSO-d6 . Avoid CDCl
due to poor solubility and H-bonding aggregation. -
Experiment: Run a 1D NOE Difference experiment (or 2D NOESY).
-
Irradiation: Selectively irradiate the N-Methyl singlet (typically ~3.6 - 3.8 ppm).
-
Analysis:
-
Target (N
-Me): You should observe a strong NOE enhancement of the H-5 proton (the proton on the carbon adjacent to the N in the ring structure, often appearing ~6.8-7.0 ppm) and the H-2 proton (~7.5-8.0 ppm). -
Impurity (N
-Me): If the methyl is at the position, it is spatially closer to the side-chain -protons and H-2, but displays a distinct NOE pattern lacking the specific H-5 enhancement intensity seen in the -isomer.
-
Note: Always compare against a known reference spectrum if available. The chemical shift of the N-Me group itself often differs by ~0.1-0.2 ppm between isomers (N
-Me is typically downfield of N-Me).
Method B: UPLC/HPLC Separation (Routine QC)
For quantitative purity (e.g., "Is my sample 99.5% pure?"), chromatography is superior.
The Causality:
The N
Protocol:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).
-
Result:
-
The N
-Me isomer typically elutes earlier (is less hydrophobic) than the N -Me isomer due to the specific solvation of the imidazole ring. -
Validation: Spike the sample with a known N
-Me standard (1-Methylhistidine derivative) to confirm the impurity peak location.
-
Visualizing the Validation Workflow
The following decision tree outlines the logical flow for accepting or rejecting a batch of Boc-His(tau-Me)-OH based on the methods described.
Figure 1: Decision tree for the validation of Boc-His(tau-Me)-OH regio-purity.
Impact Analysis: Why It Matters
Using unvalidated starting material is not just a purity issue; it is a functional one.
-
Racemization Resistance: The N
-methyl group effectively suppresses the abstraction of the -proton during activation. The N -methyl isomer does not offer the same electronic protection, leading to higher rates of D-His formation during coupling. -
Biological Activity: In analogs of Thyrotropin-Releasing Hormone (TRH) and other neuropeptides, the position of the methyl group dictates receptor affinity. The N
-isomer is often biologically inert or antagonistic.
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Recommendations 1983. Link
-
Alecio, M. R., et al. (1974). Nuclear Magnetic Resonance Studies of Histidine and its Methyl Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Rink, H. (1987). Solid-Phase Synthesis of Protected Peptide Fragments using a Trialkoxy-Diphenyl-Methylester Resin. Tetrahedron Letters, 28(33), 3787-3790. (Discusses histidine protection strategies). Link
-
Beyermann, M., et al. (1996). Racemization of Histidine during Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Link
-
Li, W., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science. Link
Sources
Comprehensive Technical Guide: Chiral HPLC Separation of Methyl-Histidine Enantiomers
Executive Summary & Strategic Selection
The separation of 1-methylhistidine (1-MH,
For researchers in muscle physiology and nephrology, 3-MH is the critical biomarker for myofibrillar protein breakdown, while 1-MH serves as a dietary index (meat intake). The presence of D-isomers often indicates microbial origin or racemization artifacts.
This guide details two validated workflows. Select your method based on the following decision matrix:
| Feature | Method A: Direct Chiral (Crown Ether) | Method B: Indirect Derivatization (Marfey's) |
| Primary Mechanism | Host-guest complexation (Crown Ether) | Diastereomeric separation (C18) |
| Sample Prep | Minimal (Filter & Inject) | Complex (Derivatization required) |
| Analysis Time | Fast (< 20 min) | Moderate (30-60 min incl. prep) |
| Sensitivity | Moderate (UV 200-210 nm) | High (UV 340 nm or MS/MS) |
| Best For | Pure standards, rapid screening, QC | Biological fluids (plasma/urine), high sensitivity |
Nomenclature & Structural Context
Scientific Integrity Note: Confusion often arises from differing numbering systems. This guide utilizes the biochemical convention:
-
3-Methylhistidine (3-MH): Methyl group on the
-nitrogen (tele, far from side chain).[1] -
1-Methylhistidine (1-MH): Methyl group on the
-nitrogen (pros, near side chain).[1]
Method A: Direct Chiral Chromatography (Crown Ether)
The "Gold Standard" for Speed and Simplicity
This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically 18-crown-6 derivative). It is the most robust method for underivatized amino acids.
Mechanistic Causality
The crown ether forms a host-guest inclusion complex with the primary ammonium group (
-
Why Acidic Mobile Phase? The amine must be protonated to form the ammonium ion required for complexation. A pH of 1.0–2.0 is critical.
-
Chiral Recognition: The spatial arrangement of the naphthyl groups on the crown ether creates a chiral barrier. The D-enantiomer typically forms a less stable complex (or fits less deeply) and elutes first . The L-enantiomer is more strongly retained.
Protocol: Crownpak CR-I(+)
-
Column: Daicel Crownpak CR-I(+) (150 mm × 3.0 mm, 5 µm).
-
Mobile Phase: Aqueous Perchloric Acid (HClO
, pH 1.5) / Acetonitrile (85:15 v/v).-
Note: Methanol can be used but Acetonitrile often yields sharper peaks for histidines.
-
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 10°C – 25°C.
-
Optimization Tip: Lowering temperature (sub-ambient, e.g., 10°C) significantly increases resolution (
) by stabilizing the inclusion complex, though it increases backpressure.
-
-
Detection: UV at 200 nm or 210 nm.
Self-Validating System (Quality Control)
-
Elution Order Check: Inject a known mixture of L-3-MH and D-3-MH (e.g., 3:1 ratio). The smaller peak must elute first. If not, check column type (CR(-) reverses order).[3]
-
System Suitability: Calculate Resolution (
) between D- and L- peaks. Target . If , decrease temperature by 5°C or reduce organic modifier concentration.
Method B: Indirect Chiral Derivatization (Marfey's Reagent)
The "Versatile" Solution for Biological Matrices
When analyzing plasma or urine, matrix interference often obscures the low-UV signal of underivatized amino acids. Marfey’s reagent (FDAA) reacts with the amine to form diastereomers, which have distinct physical properties and can be separated on a standard achiral C18 column.
Mechanistic Causality
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).
-
Reaction: Nucleophilic aromatic substitution. The amino group of methyl-histidine attacks the fluorodinitrophenyl ring.
-
Result: L-FDAA + L-3-MH
L-L Diastereomer. L-FDAA + D-3-MH L-D Diastereomer. -
Separation: L-D diastereomers are typically more hydrophobic and elute after L-L diastereomers on Reverse Phase (C18) columns due to intramolecular hydrogen bonding reducing the polarity of the L-D complex.
Protocol: FDAA Derivatization & Separation
Step 1: Derivatization
-
Mix 50 µL sample (aqueous) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO
. -
Incubate at 40°C for 60 minutes.
-
Stop reaction with 20 µL 1M HCl (neutralizes pH to prevent column damage).
-
Dilute with Mobile Phase A.
Step 2: HPLC Conditions
-
Column: C18 Core-Shell (e.g., Kinetex C18, 100 × 4.6 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid (for MS).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: Linear ramp to 40% B
-
20-25 min: Wash 90% B
-
-
Detection: UV at 340 nm (DNP chromophore) or MS (ESI+, MRM modes).
Visual Workflow (Graphviz)
Caption: Workflow for Marfey's Reagent derivatization converting enantiomers into separable diastereomers.
Comparative Data Analysis
The following table summarizes expected performance metrics based on validated literature values.
| Metric | Crownpak CR-I(+) (Direct) | FDAA / C18 (Indirect) |
| Elution Order | D-3-MH | L-3-MH (as L-L) |
| Typical | 2.0 – 5.0 | 3.0 – 8.0 |
| LOD (UV) | ~50 pmol (200 nm) | ~1-5 pmol (340 nm) |
| Regioisomer Sep | 1-MH and 3-MH may overlap without optimization | Excellent separation of 1-MH and 3-MH derivatives |
| Mobile Phase | Acidic (pH 1.5) | Neutral/Weak Acidic (pH 3-5) |
Critical Separation Note (Regioisomers vs. Enantiomers)
-
Crownpak: While excellent for enantiomers (L vs D), separating 1-MH from 3-MH simultaneously can be challenging. If your sample contains both regioisomers, you may see overlap between L-1-MH and D-3-MH.
-
Recommendation: If simultaneous 4-peak separation (L-1, D-1, L-3, D-3) is required, Method B (Marfey's) is superior because the C18 column naturally separates the structural isomers (1-MH vs 3-MH) based on hydrophobicity, while the chiral tag handles the enantiomers.
Expert Recommendations
Scenario 1: High-Throughput Screening of Pure Standards
Use Method A (Crownpak).
-
Why: No sample prep. You can inject, get a result in 15 minutes, and move to the next batch. The acidic mobile phase is harsh on standard LC systems (corrosion risk), so ensure your system is passivated or flush thoroughly after use.
Scenario 2: Clinical Analysis of Plasma/Urine
Use Method B (Marfey's).
-
Why: Biological samples contain interfering amines. The 340 nm detection wavelength of the DNP derivative eliminates most background noise. Furthermore, the ability to separate 1-MH (dietary) from 3-MH (muscle breakdown) is clinically essential.[4]
Scenario 3: Mass Spectrometry Detection
Use Method B (Marfey's) or Method A (with caution).
-
Method B: Highly compatible with ESI-MS.
-
Method A: Perchloric acid is incompatible with MS (signal suppression and source corrosion). You must switch to Volatile Acid (TFA or Formic Acid) for Crownpak-MS, but resolution often degrades compared to HClO
.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.
-
Bamba, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A.
-
Armstrong, D. W., et al. Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. (Reference for alternative Chirobiotic methods).
Sources
- 1. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 2. chiraltech.com [chiraltech.com]
- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Tau-Methylated vs. Non-Methylated Peptides
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, understanding the nuanced effects of post-translational modifications (PTMs) on protein function is paramount. Among these, the methylation of the tau protein, a key player in the pathology of Alzheimer's disease and other tauopathies, has emerged as a critical area of investigation. This guide provides an in-depth, objective comparison of the biological potency of tau-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies, to empower informed decisions in research and therapeutic development.
The Critical Role of Tau and Its Methylation
Tau is a microtubule-associated protein predominantly found in neurons, where it plays a crucial role in stabilizing microtubules, the cellular highways essential for axonal transport.[1] However, in several neurodegenerative diseases, tau becomes abnormally modified, detaches from microtubules, and aggregates into neurofibrillary tangles, a hallmark of these conditions.[2] While phosphorylation has long been the most studied PTM of tau, recent evidence highlights lysine methylation as a significant modulator of its function and pathology.[3]
Methylation, the addition of a methyl group to lysine or arginine residues, can alter a protein's charge, hydrophobicity, and conformation, thereby influencing its interactions and functions.[2] In the context of tau, methylation appears to have a complex and sometimes contradictory role, with its effects being highly dependent on the specific site and stoichiometry of the modification.[2][4] Understanding these subtleties is crucial for developing targeted therapeutic strategies.
Comparative Analysis of Biological Potency
The biological potency of tau peptides can be assessed through several key functional assays, primarily focusing on their ability to promote microtubule assembly and their propensity to aggregate.
Microtubule Assembly and Stabilization
Under physiological conditions, a primary function of tau is to promote the polymerization of tubulin into stable microtubules.[1] In vitro studies have shown that global, non-specific methylation of recombinant tau protein does not significantly impair its ability to promote tubulin polymerization at low methylation levels.[2] However, at higher stoichiometries of methylation, a decrease in microtubule polymerization has been observed.[2][4]
To investigate the site-specific effects, studies have utilized "methylmimetics," where lysine (K) is mutated to phenylalanine (F) to approximate the hydrophobic nature of a methyl group. These studies provide valuable insights into how methylation at specific residues can impact microtubule binding.
Table 1: Comparison of Microtubule Binding of Wild-Type vs. Tau Methylmimetic Peptides
| Tau Peptide | Modification | Relative Microtubule Binding (%) | Reference |
| Wild-Type (WT) Tau | None | 100 | |
| K174F Tau | Methylmimetic in Proline-Rich Domain | Significantly decreased vs. WT | |
| K180F Tau | Methylmimetic in Proline-Rich Domain | No significant difference vs. WT | |
| K254F Tau | Methylmimetic in Microtubule-Binding Region | No significant difference vs. WT | |
| K267F Tau | Methylmimetic in Microtubule-Binding Region | Decreased vs. WT |
Data is derived from studies using methylmimetics and represents a model for the effects of methylation.
These findings suggest that methylation at specific sites, such as K174 and K267, can directly interfere with tau's ability to bind and stabilize microtubules.
Aggregation Propensity
The aggregation of tau into insoluble fibrils is a central event in the pathogenesis of tauopathies.[5] The influence of methylation on this process is a key area of interest. In vitro studies have demonstrated that global methylation of tau can decrease its aggregation propensity by increasing the critical concentration required for aggregation to begin.[2] Methylated tau can still form fibrils, but the overall process is less favorable compared to unmodified tau.[2]
Conversely, studies using methylmimetics in cellular models have shown that "methylation" at certain sites can enhance seeded aggregation, particularly in the context of disease-associated mutations like P301L. This highlights the context-dependent nature of methylation's impact on tau pathology.
Table 2: Comparison of Aggregation Propensity of Methylated vs. Non-Methylated Tau
| Tau Species | Key Findings | Reference |
| Globally Methylated Tau (in vitro) | Decreased aggregation propensity; elevated critical concentration for aggregation. | [2] |
| Site-Specific Methylmimetics (cellular models) | Enhanced prion-like seeded aggregation (in the context of P301L mutation). | |
| Pathological Tau from AD brain | Contains mono-methylated lysine residues. | [2] |
Experimental Protocols for Assessing Biological Potency
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Tau Aggregation Assay using Thioflavin T
This assay is a widely used method to monitor the kinetics of tau aggregation in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Reagent Preparation:
-
Aggregation Buffer: 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4.[6]
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. Store protected from light.[7]
-
Heparin Stock Solution: Prepare a 1 mg/mL (approximately 55 µM) stock solution of heparin in dH₂O.[7][8]
-
Tau Peptides: Prepare stock solutions of both non-methylated and site-specifically methylated tau peptides in the aggregation buffer.
-
-
Assay Setup (96-well plate format):
-
To each well of a black, clear-bottom 96-well plate, add the following components to a final volume of 100 µL:
-
Include control wells containing all components except the tau peptide to measure background fluorescence.
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15 minutes) for up to 72 hours.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the tau-containing wells.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time, maximum fluorescence, and slope of the exponential phase between the methylated and non-methylated tau peptides to assess differences in aggregation kinetics.[5]
-
In Vitro Microtubule Polymerization Assay
This turbidimetric assay measures the ability of tau peptides to promote the assembly of tubulin into microtubules. The increase in turbidity, measured as an increase in optical density (OD), is proportional to the mass of polymerized microtubules.
Protocol:
-
Reagent Preparation:
-
Tubulin Polymerization Buffer (BRB80): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.[9]
-
GTP Stock Solution: 10 mM GTP in dH₂O. Store at -80°C.
-
Tubulin: Resuspend lyophilized tubulin in cold BRB80 buffer to a final concentration of 3 mg/mL. Keep on ice.[9][10]
-
Tau Peptides: Prepare stock solutions of non-methylated and methylated tau peptides in BRB80 buffer.
-
-
Assay Setup (96-well plate format):
-
Pre-warm a clear 96-well plate to 37°C.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well:
-
Include a control reaction with tubulin but without any tau peptide.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the OD at 340 nm against time.
-
Compare the initial rate of polymerization (slope of the linear phase), the maximum OD reached (plateau), and the lag time for both methylated and non-methylated tau peptides.
-
Impact on Cellular Signaling Pathways
The biological effects of tau are not limited to its direct interaction with microtubules. Tau also functions as a scaffolding protein, influencing various signaling pathways, particularly those involving protein kinases.[1] The interplay between tau methylation and phosphorylation is a critical area of research.
Several kinases, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (Cdk5), are known to phosphorylate tau, a process that is dysregulated in Alzheimer's disease.[12][13] While direct evidence linking specific methylation sites to the modulation of these kinase activities is still emerging, the colocalization of methylation and phosphorylation sites suggests a potential for cross-talk. For example, methylation of lysine residues within or near phosphorylation motifs could sterically hinder the access of kinases, thereby altering the phosphorylation status of tau. Conversely, the phosphorylation state of tau might influence the accessibility of lysine residues to methyltransferases.
Conclusion
The methylation of tau peptides introduces a layer of complexity to their biological function that is critical for researchers in neurodegenerative diseases to understand. While global methylation appears to confer a protective effect by reducing aggregation propensity in vitro, site-specific methylation, as suggested by methylmimetic studies, can impair microtubule binding and potentially enhance aggregation in a pathological context. This highlights the necessity of studying methylation in a site-specific manner to fully elucidate its role in tauopathies.
The provided experimental protocols offer a robust framework for the direct comparison of methylated and non-methylated tau peptides, enabling researchers to generate the quantitative data needed to advance our understanding and develop novel therapeutic interventions. As the field continues to unravel the intricate "tau code" of post-translational modifications, a thorough characterization of methylation will undoubtedly be central to developing effective treatments for Alzheimer's disease and related neurodegenerative disorders.
References
-
Balmik, A. A., & Chinnathambi, S. (2021). Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer's disease. Cell Communication and Signaling, 19(1), 51. [Link]
-
Funk, K. E., Thomas, S. N., Schafer, K. N., Cooper, G. L., Liao, Z., Clark, D. J., ... & Bigio, E. H. (2023). Tau Lysine Pseudomethylation Regulates Microtubule Binding and Enhances Prion-like Tau Aggregation. International Journal of Molecular Sciences, 24(9), 8286. [Link]
-
Dujardin, S., Commins, C., Lathuilière, A., Beerepoot, P., Frosch, M. P., Hyman, B. T., & Häsler, L. M. (2020). Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases. Brain Communications, 2(2), fcaa132. [Link]
-
Lee, D. C., Lee, C., Kim, H. J., Byun, M. S., Yi, D., Sohn, B. K., ... & Mook-Jung, I. (2023). A comparison of tau aggregation and seeding competency of anti-tau antibodies under clinical trials and their target epitopes itself. Alzheimer's & Dementia, 19(S10), e088690. [Link]
-
Fallah, N., Mitew, S., & Tuszynski, J. A. (2021). The Effect of Tau and Taxol on Polymerization of MCF7 Microtubules In Vitro. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
University of Maryland, Baltimore. (n.d.). Methylated Peptides Derived from Tau Protein and Their Antibodies for Diagnosis and Therapy of Alzheimer's Disease. UM Ventures. [Link]
-
Thomas, S. N., & Kanaan, N. M. (2017). Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer's Disease Brain. In Methods in Molecular Biology (pp. 1-16). Humana Press, New York, NY. [Link]
-
Qu, D., Li, Y., Wang, C., Li, H., & He, R. (2024). Mass spectrometry identifies tau C-terminal phosphorylation cluster during neuronal hyperexcitation. Journal of Neurochemistry, 169(1), 133-146. [Link]
-
Liu, F., Li, B., Tung, E. J., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. The European journal of neuroscience, 26(12), 3429–3436. [Link]
-
Funk, K. E., & Bigio, E. H. (2019). Quantification of tau protein lysine methylation in aging and Alzheimer's disease. Journal of Alzheimer's disease : JAD, 71(4), 1231–1244. [Link]
-
Plattner, F., Angelo, M., & Giese, K. P. (2006). Crosstalk between Cdk5 and GSK3β: implications for Alzheimer's disease. Journal of cell science, 119(Pt 13), 2613–2623. [Link]
-
Ambadipudi, S., Biernat, J., Riedel, D., Mandelkow, E., & Zweckstetter, M. (2021). A Structural Ensemble of a Tau-Microtubule Complex Reveals Regulatory Tau Phosphorylation and Acetylation Mechanisms. ACS central science, 7(12), 2056–2066. [Link]
-
Guesdon, A., Bazile, F., & Buey, R. M. (2020). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:2007.01918. [Link]
-
Gąssowska-Dobrowolska, M., Czapski, G. A., Pająk-Tarnacka, B., & Adamczyk, A. (2014). The effect of CDK5 and GSK-3b inhibitors on ASN-evoked increase in Tau protein phosphorylation in PC12 cells. PloS one, 9(4), e94259. [Link]
-
Liu, F., Li, B., Tung, E. J., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. The European journal of neuroscience, 26(12), 3429–3436. [Link]
-
Lee, D. C., Lee, C., Kim, H. J., Byun, M. S., Yi, D., Sohn, B. K., ... & Mook-Jung, I. (2023). A comparison of tau aggregation and seeding competency of anti-tau antibodies under clinical trials and their target epitopes itself. Alzheimer's & Dementia, 19(S10), e088690. [Link]
-
Fichou, Y., Al-Hilaly, Y. K., Devred, F., Smet-Nocca, C., Tsvetkov, P. O., Verel, R., ... & Landrieu, I. (2018). Protein Semisynthesis Provides Access to Tau Disease-Associated Post-translational Modifications (PTMs) and Paves the Way to Deciphering the Tau PTM Code in Health and Diseased States. Journal of the American Chemical Society, 140(20), 6347–6358. [Link]
-
Tjernberg, L. O., Lilliehöök, C., Callaway, D. J., Näslund, J., Hahne, S., Thyberg, J., ... & Nordstedt, C. (2005). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Journal of Biological Chemistry, 280(33), 29693-29700. [Link]
-
Martin, L., & Jackson, C. (2024). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader v1. protocols.io. [Link]
-
Bell, S., & Feany, M. B. (2024). Microtubule-affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model. bioRxiv. [Link]
-
Kanaan, N. M., Morfini, G. A., LaPointe, N. E., Pigino, G. F., Patterson, K. R., Song, Y., ... & Brady, S. T. (2011). Potentiation of tau aggregation by cdk5 and GSK3β. Journal of Alzheimer's disease : JAD, 26(3), 481–491. [Link]
-
Nasiri-Ansari, N., O'Hagan, C., Dittlau, K. S., & Hanger, D. P. (2023). Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension. International journal of molecular sciences, 24(13), 10677. [Link]
-
Was, A., Gosek, K., & Majewska, M. (2023). New SPRi Biosensors for Simultaneous Detection of Tau Protein Isoforms—The Importance of the Ptau181/Total Tau Ratio in Alzheimer's Disease. Biosensors, 13(10), 947. [Link]
-
Funk, K. E., Thomas, S. N., Schafer, K. N., Liao, Z., Clark, D. J., Kanaan, N. M., & Bigio, E. H. (2014). Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity. The Biochemical journal, 462(1), 77–88. [Link]
-
Sui, Z., & Lee, V. M. Y. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. In Methods in Molecular Biology (pp. 23-33). Humana Press, New York, NY. [Link]
-
Avila, J., & Montejo de Garcini, E. (2015). Tau Protein Modifications and Interactions: Their Role in Function and Dysfunction. International journal of molecular sciences, 16(5), 10477–10497. [Link]
-
Gerson, J. E., & Kayed, R. (2013). Tau Oligomers: Cytotoxicity, Propagation, and Mitochondrial Damage. Frontiers in neurology, 4, 90. [Link]
-
Kampers, T., Friedhoff, P., Biernat, J., Mandelkow, E. M., & Mandelkow, E. (1996). Tau-RNA complexes inhibit microtubule polymerization and drive disease-relevant conformation change. Brain : a journal of neurology, 139(Pt 11), 2963–2976. [Link]
-
Plattner, F., Angelo, M., & Giese, K. P. (2006). Interplay between Cyclin-Dependent Kinase 5 and Glycogen Synthase Kinase 3β Mediated by Neuregulin Signaling Leads to Differential Effects on Tau Phosphorylation and Amyloid Precursor Protein Processing. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(50), 13004–13012. [Link]
-
Barthélemy, N. R., Fenaille, F., Hirtz, C., & Gabelle, A. (2021). LC–MS/MS for the Quantification of Tau and Phosphorylated Tau in Alzheimer's Disease Patients' CSF. LCGC International, 34(s4), 22-26. [Link]
-
Cha, M. Y., & Lee, V. M. Y. (2012). Dissociation of tau toxicity and phosphorylation: role of GSK-3beta, MARK and Cdk5 in a Drosophila model. Human molecular genetics, 21(11), 2444–2456. [Link]
-
Elie, A., Prezel, E., Guimarãis, C., Portran, D., Fazil, C., Duguest, S., ... & Rossier, J. (2015). Tau co-organizes dynamic microtubule and actin networks. Scientific reports, 5, 9964. [Link]
-
Martin, L., & Jackson, C. (2024). Tau aggregation monitored by thioflavin-T ThT) fluorescence in a plate reader. protocols.io. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. protocols.io [protocols.io]
- 9. A Structural Ensemble of a Tau-Microtubule Complex Reveals Regulatory Tau Phosphorylation and Acetylation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiation of tau aggregation by cdk5 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallographic data for peptides containing Boc-His(tau-Me)-OH
Crystallographic Characterization of Peptides Containing Boc-His( -Me)-OH: A Comparative Technical Guide
Executive Summary
The incorporation of
This guide provides a technical comparison of peptides crystallized with Boc-His(
Technical Background: The Methylation Advantage
In protein crystallography, histidine residues often suffer from conformational disorder due to ring flipping (180° rotation) and proton tautomerism. This ambiguity degrades electron density maps and complicates the assignment of hydrogen bond networks.
Boc-His(
-
Structural Consequence: The methyl group locks the imidazole orientation, preventing ring flips.
-
Electronic Consequence: It fixes the tautomeric state;
is an H-bond blocker (methylated), forcing to act as a dedicated H-bond acceptor (in neutral state) or donor (if protonated).
Comparative Analysis: His( -Me) vs. Alternatives
The following analysis compares the performance of Boc-His(
Structural Stability & Resolution
Metric: Wilson B-factor and Side-chain Disorder.
| Feature | Native His Peptide | His( | His( |
| Tautomeric State | Dynamic Equilibrium (N1-H | Fixed (N1-Me) | Fixed (N3-Me) |
| Ring Flip Disorder | High (Requires dual occupancy refinement) | Low (Steric lock) | Very Low (Steric lock) |
| Electron Density | Often smeared at >2.0 Å | Defined | Sharp, well-defined |
| H-Bond Role | Ambiguous Donor/Acceptor | N3=Donor/Acceptor | N1=Acceptor (Lone pair) |
Insight: Peptides containing His(
Geometric Parameters (Crystallographic Data)
When refining structures containing Boc-His(
-
Bond Lengths: The
- and - bond lengths increase slightly due to the inductive effect of the methyl group. -
Bond Angles: The internal angle at
expands by approximately 1-2° compared to the protonated form.
Standard Restraints for Refinement:
-
-
: 1.47 Å (Typical) -
-
- : ~125°
Racemization Control
A critical advantage of Boc-His(
-
His(
-Me): The position is sterically close to the proton.[1] Electron withdrawal by the -substituent can increase the acidity of the -H, leading to racemization during coupling. -
His(
-Me): The -position is distal. This derivative preserves chiral purity ( ), ensuring that the resulting crystal structure represents the intended L-isomer and not a diastereomeric mixture that inhibits crystallization.
Experimental Workflow
To obtain high-quality crystals of hydrophobic peptides containing Boc-His(
Synthesis & Purification
-
Coupling: Use DIC/Oxyma Pure for activation to minimize racemization.
-
Cleavage: For Boc chemistry, use TFA/TFMSA (Trifluoromethanesulfonic acid) if the peptide is attached to the resin via a stable linker, or HF cleavage (specialized equipment required). Note: The methyl group is stable to HF.
-
Purification: RP-HPLC (C18 column). Gradient: 5-65% Acetonitrile in 0.1% TFA.
-
Checkpoint: Verify Mass via MALDI-TOF.[2] The methyl group adds +14.02 Da relative to native His.
-
Crystallization Protocol (Vapor Diffusion)
Due to the hydrophobic Boc group and the methyl-imidazole, these peptides often crystallize in non-polar space groups (e.g.,
Step-by-Step:
-
Dissolution: Dissolve lyophilized peptide in TFE (2,2,2-Trifluoroethanol) or Methanol to 10 mg/mL.
-
Screening: Set up hanging drops (1
L peptide + 1 L reservoir). -
Reservoir Conditions:
-
Condition A: 0.1 M HEPES pH 7.5, 20% PEG 4000 (Promotes H-bonding at N
). -
Condition B: 1.0 M Sodium Acetate, pH 4.5 (Protonates N
, altering packing).
-
-
Optimization: If needles form, add 3-5% DMSO to reduce nucleation rate.
Data Collection Strategy
-
Cryoprotection: Transfer crystal to reservoir solution + 25% Glycerol.
-
Collection: Collect at 100 K.
-
Resolution Target: Aim for <1.2 Å to resolve the methyl group electron density clearly from the imidazole ring.
Visualizations
Diagram 1: Crystallization Logic & H-Bonding Network
This diagram illustrates how the
Caption: Comparative impact of Histidine methylation on crystal lattice order and hydrogen bond definition.
Diagram 2: Experimental Workflow for Structure Determination
Caption: Step-by-step workflow from raw material to refined crystal structure.
References
-
BenchChem. A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from
-
Chem-Impex. Boc-His(3-Me)-OH Product Data and Applications. Retrieved from
-
Marraud, M., & Aubry, A. (1996).[3] Crystal structures of peptides and modified peptides.[3][4] Biopolymers.[2][5][3] Retrieved from
-
Destro, R., & Merati, F. (1995). Bond Lengths, and Beyond: Precision in Molecular Geometry.[6] Retrieved from
-
ETH Zurich. Conformational editing of intrinsically disordered protein by α-methylation. Retrieved from
Sources
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.gla.ac.uk [chem.gla.ac.uk]
Quality control benchmarks for Boc-His(tau-Me)-OH synthesis reagents
Quality Control Benchmarks for Boc-His( -Me)-OH Synthesis Reagents
Executive Summary: The Methylation Fidelity Challenge
In peptide drug development, the N-methylation of histidine is a double-edged sword. While the
For Boc-His(
Critical Quality Attributes (CQAs) & Performance Metrics
The following specifications represent the "Gold Standard" for Boc-His(
| Attribute | High-Fidelity Benchmark | Standard/Commodity Grade | Impact on Synthesis |
| Regio-Purity ( | 90-95% | ||
| Enantiomeric Purity | D-His incorporation ruins secondary structure (e.g., helix disruption). | ||
| Chemical Purity (HPLC) | Presence of free imidazole or Boc-His-OH leads to side reactions. | ||
| Appearance | White Crystalline Powder | Off-white/Amorphous | Amorphous forms often trap solvents and trace methylating agents. |
| Water Content (KF) | Excess water hydrolyzes active esters during coupling (e.g., HATU/DIC). |
Comparative Analysis of Synthesis Routes
Understanding the source of your reagent is the first step in QC. The impurity profile is directly dictated by the synthesis method used by the manufacturer.
Alternative A: Regioselective Backbone Cyclization (Recommended)
-
Mechanism: Uses a transient backbone protecting group (e.g., formation of a tricyclic derivative) to sterically block the
position, forcing methylation exclusively at the position. -
Performance: Yields >99.8% regio-purity.
-
QC Signature: Clean NMR baseline in the methyl region.
-
Verdict: Essential for GMP manufacturing.
Alternative B: Direct Methylation of Boc-His-OMe (Commodity)
-
Mechanism: Bulk methylation of the protected histidine ester using methyl iodide or dimethyl sulfate.
-
Performance: Produces a statistical mixture of
and isomers (typically 4:1 to 10:1 ratio). Requires extensive recrystallization to purify. -
QC Signature: Often contains 0.5% - 5% residual
-isomer and trace methylating agents. -
Verdict: High Risk. Only acceptable if rigorous chiral/regio-specific HPLC QC is performed batch-to-batch.
Alternative C: Reductive Alkylation (Niche)
-
Mechanism: Uses formaldehyde and a reducing agent.
-
Performance: Can lead to over-methylation (dimethylation) or incomplete reaction.
-
Verdict: Avoid unless specific impurity data rules out dimethyl species.
Experimental Benchmarking Protocols
The following protocols are designed to be self-validating systems. Do not rely on the Certificate of Analysis (CoA) alone; verify critical lots using these methods.
Protocol 1: NMR Regio-Purity Assay (The "Fingerprint" Test)
-
Objective: Quantify the
-methyl impurity. -
Principle: The magnetic environment of the methyl group differs between the
(tele) and (pros) positions. -
Method:
-
Dissolve 10 mg of sample in 600
L DMSO- . -
Acquire a standard
H-NMR spectrum (min 400 MHz, 64 scans). -
Target Region: 3.5 ppm – 4.0 ppm (Methyl Singlets).
-
Analysis:
-
-Me (Major): Sharp singlet typically at
3.65 - 3.70 ppm . -
-Me (Impurity): Distinct singlet typically downfield at
3.75 - 3.85 ppm .
-
-Me (Major): Sharp singlet typically at
-
Calculation: Integration of Impurity / (Integration of Major + Impurity)
100.
-
Protocol 2: High-Resolution HPLC Separation
-
Objective: Separate structural isomers and enantiomers.
-
System: Agilent 1200/1260 or equivalent.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for polar histidine derivatives.
-
Recommendation: Waters Atlantis HILIC Silica or Phenomenex Kinetex HILIC, 3
m, 4.6 x 150 mm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.
-
-
Gradient: 90% B to 50% B over 20 minutes.
-
Detection: UV at 210 nm (amide bond) and 230 nm (imidazole ring).
-
Success Criterion: Baseline resolution (
) between the and isomers.
Visualization of Logic & Workflows
Diagram 1: Synthesis Route & Impurity Origin
This diagram illustrates why "Direct Methylation" reagents carry a higher risk of isomeric impurities compared to "Regioselective" routes.
Caption: Comparison of synthetic routes. Route A (Red) inherently generates the difficult-to-remove Pi-isomer, while Route B (Green) prevents its formation via steric control.
Diagram 2: Quality Control Decision Tree
A logic gate for accepting or rejecting incoming reagent batches.
Caption: Step-wise QC workflow. NMR is prioritized as the primary screen for regio-isomers due to speed and specificity.
References
-
Hu, Z., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. National Institutes of Health. [Link]
-
Li, J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society. [Link]
-
Sielc Technologies. (2023). HPLC Method for Separation of Histidine and Methyl Histidine Isomers on BIST B+ Column. Sielc Application Notes. [Link]
-
Rupa Health. (2023). 1-Methylhistidine vs 3-Methylhistidine: Biomarkers for Muscle Toxicity and Nutrition.[1][2][3] Rupa Health Reference Guide. [Link]
Safety Operating Guide
Boc-His(tau-Me)-OH proper disposal procedures
This guide outlines the technical specifications, safety protocols, and disposal procedures for Boc-His(
Chemical Identification & Properties
Accurate identification is the first step in safe disposal.[1] Ensure your inventory matches these specifications to avoid cross-contamination with incompatible waste streams.
| Parameter | Specification |
| Chemical Name | Boc-His( |
| Synonyms | Boc-N'-methyl-L-histidine; N- |
| CAS Number | 61070-20-0 |
| Molecular Formula | C |
| Molecular Weight | 269.30 g/mol |
| Physical State | White to off-white powder |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO); slightly soluble in water |
| Storage | 2–8°C (Desiccate); Hygroscopic |
Hazard Profile (GHS Classification)
While Boc-His(
-
Signal Word: Warning (Precautionary)
-
Hazard Statements:
-
Precautionary Principle: Treat as a potential sensitizer.[1] Avoid inhalation of dusts.[1][2][3][4][5]
Disposal Decision Framework
Do not guess. Follow this logical pathway to determine the correct waste stream.
Figure 1: Decision tree for segregating Boc-His(
Detailed Disposal Procedures
Scenario A: Solid Waste (Expired or Excess Powder)
Objective: Prevent environmental contamination and dust generation.[1]
-
Primary Containment: Transfer the powder into a chemically compatible container (HDPE or glass). Do not use standard trash bags.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the Solid Organic Waste drum.
-
Final Disposal: Licensed chemical incineration equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).
Scenario B: Liquid Waste (Reaction Mixtures)
Objective: Prevent solvent incompatibility.
-
Identify Solvent:
-
pH Check: Ensure the solution pH is between 5 and 9. If the solution contains excess acid (e.g., TFA from deprotection steps), neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent heat generation or gas evolution.
-
No Drain Disposal: Under no circumstances should this compound be flushed into the sewer system.[1]
Spill Cleanup Protocol
If Boc-His(
-
PPE Required: Nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>50g), use a N95 dust mask.[1]
-
Containment: Do not dry sweep (creates dust).[1]
-
Cleanup Method:
-
Disposal: Treat all cleanup materials (gloves, paper towels) as Solid Hazardous Waste .[1]
Regulatory Compliance (US & EU)
-
United States (RCRA):
-
European Union (EWC):
-
16 05 09: Discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08.
-
18 01 06: Chemicals consisting of or containing hazardous substances (if mixed with dangerous solvents).[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13616644, Boc-His(3-Me)-OH. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling Boc-His(tau-Me)-OH
Executive Summary & Scientific Context
As researchers, we often treat protected amino acids as "routine reagents," overlooking the specific nuances that ensure both operator safety and experimental reproducibility. Boc-His(tau-Me)-OH (CAS: 20898-44-6 derivatives) presents a unique profile.[1] While the tert-butyloxycarbonyl (Boc) group provides amine protection and the tau-methyl group prevents the notorious racemization of the histidine imidazole ring during coupling, the reagent remains a fine, hygroscopic powder.[1]
The Core Philosophy: Safety in peptide synthesis is not just about avoiding injury; it is about contamination control . The same PPE that protects your respiratory tract from irritation also protects this expensive, moisture-sensitive reagent from enzymatic degradation (RNases/proteases) and hydrolysis.[1]
This guide moves beyond the generic "wear gloves" instruction to provide a scientifically grounded protocol for handling Boc-His(tau-Me)-OH in high-purity applications.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Enemy"—in this case, the physical state of the chemical and the solvents it inevitably meets.
| Hazard Category | Classification (GHS) | Operational Context | Mechanism of Action |
| Respiratory | H335: May cause respiratory irritation | Weighing & Transfer | Fine particulates can be inhaled; histidine derivatives can be sensitizers.[1] |
| Skin/Contact | H315: Causes skin irritation | Solid Handling | Direct contact with sweat/moisture on skin can lead to local irritation or dermatitis. |
| Eye | H319: Causes serious eye irritation | Dust Generation | Micro-abrasion from crystals and chemical irritation from acidic/basic moieties. |
| Environmental | Hygroscopic (Non-GHS) | Storage & Weighing | Absorbs atmospheric water, leading to caking and hydrolysis of the Boc group over time. |
Critical Note: While the solid itself is an Irritant, it is almost exclusively dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane) for synthesis. Your PPE must resist these solvents, not just the solid powder.
Personal Protective Equipment (PPE) Matrix
The following specifications represent the minimum standard for professional research environments.
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[1][2]
Detailed PPE Specifications
| Body Part | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Standard Nitrile (4 mil)2. Outer: Long-cuff Nitrile (6 mil) or Laminate (Silver Shield®) if using DMF.[1] | Permeation Dynamics: Standard nitrile offers fair protection against the solid. However, if the solid is dissolved in DMF, breakthrough time for thin nitrile is <5 minutes. Double gloving allows you to discard the outer glove immediately upon contamination without exposing skin [1]. |
| Respiratory | Engineering Control First: Certified Chemical Fume Hood.PPE: N95 (if outside hood) or Half-face respirator with P100/OV cartridges.[1] | Sensitization: Amino acid derivatives can act as haptens, potentially causing immune sensitization over repeated inhalation exposures. The "tau-Me" group does not eliminate this risk [2].[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) preferred over safety glasses. | Dust Migration: Fine powders can bypass the side gaps of standard safety glasses. Goggles seal the ocular environment.[3] |
| Body | Lab Coat (Cotton/Poly blend) with snap closures; closed-toe shoes.[1] | Static Discharge: Synthetic fabrics (nylon/polyester) generate static, which can cause the lightweight Boc-His(tau-Me)-OH powder to "jump" or scatter during weighing.[1] |
Operational Protocol: From Storage to Synthesis
This workflow ensures the integrity of the chemical and the safety of the operator.
Workflow Diagram
Figure 2: Operational workflow emphasizing thermal equilibration to prevent hydrolysis.
Step-by-Step Methodology
Step 1: Pre-Operational Prep & Equilibration
-
The Science: Cold objects condense atmospheric moisture. If you open a -20°C bottle of Boc-His(tau-Me)-OH in a 25°C lab, water will condense inside the bottle, hydrolyzing the Boc group and degrading the reagent.[1]
-
Protocol: Remove the bottle from the freezer and place it in a desiccator cabinet. Allow it to reach room temperature (approx. 30–60 mins) before breaking the seal [3].
Step 2: Weighing (The High-Risk Step)[1]
-
Hazard: Dust generation.
-
Protocol:
-
Place the analytical balance inside a powder containment hood or use a static-control gun/ionizer.
-
Wear N95 mask and safety goggles.
-
Use an anti-static weighing boat.
-
Technique: Do not "dump" the powder. Spatulate gently to minimize airborne particulates.
-
Step 3: Solubilization & Transfer
-
Hazard: Solvent exposure (DMF/DCM).
-
Protocol:
-
Move the weighed powder immediately to the Chemical Fume Hood.
-
Add solvent (e.g., DMF) slowly down the side of the vessel to avoid kicking up dust.
-
Glove Check: Ensure outer gloves are intact. If DMF splashes, change outer gloves immediately.
-
Step 4: Decontamination[1]
-
Protocol: Wipe down the balance area with a damp paper towel (water/ethanol) to capture any invisible dust residue. Dispose of the towel as solid chemical waste.
Disposal & Waste Management
Disposal must comply with local regulations (e.g., RCRA in the US).
-
Solid Waste (Trace): Weighing boats, contaminated gloves, and paper towels should be bagged in clear polyethylene bags and labeled "Solid Debris contaminated with Amino Acid Derivatives."
-
Liquid Waste:
-
If dissolved in DMF: Non-Halogenated Organic Waste.
-
If dissolved in DCM: Halogenated Organic Waste.
-
Note: Do not pour down the sink. While amino acids are biological, the protecting groups (Boc) and solvents are regulated pollutants [4].
-
-
Bulk Chemicals: Expired or degraded Boc-His(tau-Me)-OH should be labeled with its full chemical name and CAS number and handed over to EHS for incineration.[1]
References
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile vs. DMF. Retrieved from
-
PubChem. (n.d.). Compound Summary: N-alpha-t-Butyloxycarbonyl-N-tau-methyl-L-histidine (and related derivatives).[1] National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][4] Handling and Storage of Peptides and Amino Acids. Technical Bulletin. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
